6-Bromo-2,3-dimethylphenol CAS number and chemical identifiers
The following technical guide details the chemical identity, synthesis, characterization, and handling of 6-Bromo-2,3-dimethylphenol . Chemical Identity & Physicochemical Properties[1][2][3][4][5][6] 6-Bromo-2,3-dimethyl...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical identity, synthesis, characterization, and handling of 6-Bromo-2,3-dimethylphenol .
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
6-Bromo-2,3-dimethylphenol is a halogenated phenolic compound utilized primarily as an intermediate in the synthesis of pharmaceuticals and agrochemicals. It is characterized by the presence of a bromine atom at the ortho position relative to the hydroxyl group, with two methyl groups occupying the 2 and 3 positions. This specific substitution pattern introduces unique steric and electronic properties, distinguishing it from its more common isomer, 4-bromo-2,3-dimethylphenol.
Core Identifiers
Identifier
Value
Chemical Name
6-Bromo-2,3-dimethylphenol
CAS Number
951161-67-4
MDL Number
MFCD22414708
Molecular Formula
Molecular Weight
201.06 g/mol
SMILES
Oc1c(C)c(C)ccc1Br
InChIKey
OMWIEKUXKZIWCU-UHFFFAOYSA-N
Physicochemical Profile[1][8]
Property
Data / Range
Note
Appearance
White to off-white crystalline solid
Oxidizes to pink/brown upon air exposure.
Melting Point
45 – 50 °C (Predicted)
Lower than 4-bromo isomer due to intramolecular H-bonding (Br···HO).
More acidic than 2,3-dimethylphenol (pKa ~10.5) due to inductive effect of Br.
Synthesis & Manufacturing Technologies
Synthesizing 6-bromo-2,3-dimethylphenol presents a regioselectivity challenge. The parent compound, 2,3-dimethylphenol , has two activated positions: C4 (para to OH) and C6 (ortho to OH). Standard electrophilic bromination favors the C4 position due to less steric hindrance and the strong para-directing effect of the hydroxyl group.
To selectively target the C6 position, researchers must employ a Blocking Group Strategy or specialized Ortho-Selective Reagents .
Route A: The Blocking Group Strategy (High Purity)
This is the most reliable method for laboratory-scale synthesis to avoid inseparable isomer mixtures.
Sulfonation (Blocking C4): Treat 2,3-dimethylphenol with concentrated sulfuric acid (
) to form 2,3-dimethylphenol-4-sulfonic acid. The bulky sulfonic acid group selectively occupies the para position.
Bromination (Targeting C6): Treat the sulfonate intermediate with elemental bromine (
) or N-bromosuccinimide (NBS). With C4 blocked, bromination is forced to the C6 position.
Desulfonation (Hydrolysis): Heat the brominated intermediate in dilute acid (steam distillation) to remove the sulfonic acid group, yielding the target 6-bromo-2,3-dimethylphenol.
Route B: Direct Ortho-Bromination (Catalytic)
For shorter workflows, amine-complexed bromine sources can enhance ortho-selectivity, though C4-bromination remains a major side reaction.
Reagents:
/ tert-butylamine complex in toluene at -78°C to 0°C.
Mechanism: The amine coordinates with the phenolic proton, directing the bromine to the nearest ortho position (C6) via an intramolecular transition state.
Synthesis Workflow Diagram
Figure 1: Strategic synthesis pathways. Route A (Blocking) ensures regioselectivity, whereas direct bromination favors the undesired 4-bromo isomer.
Structural Characterization Protocols
Distinguishing the 6-bromo isomer from the 4-bromo isomer is critical. Both isomers have two aromatic protons exhibiting ortho-coupling (
Hz). Nuclear Overhauser Effect (NOE) spectroscopy is the definitive tool for structural assignment.
NMR Spectroscopy Logic
H NMR (CDCl, 400 MHz):
Aromatic Region: Two doublets (
Hz).
H4:
6.6 – 6.8 ppm (Shielded, para to OH).
H5:
7.1 – 7.3 ppm (Deshielded, adjacent to Br).
Aliphatic Region: Two singlets for Methyl groups (2.1 – 2.3 ppm).
OH: Broad singlet (variable, 5.0 – 6.0 ppm).
Diagnostic NOE Signal:
6-Bromo Isomer: Irradiation of the C3-Methyl group will show an NOE enhancement of the H4 aromatic proton (they are adjacent).
4-Bromo Isomer: Irradiation of the C3-Methyl group will NOT show NOE to an aromatic proton (adjacent position is occupied by Br).
Mass Spectrometry (GC-MS)
Molecular Ion:
200 and 202 (1:1 intensity ratio due to and isotopes).
Fragmentation: Loss of Br (
) leads to a base peak at 121 (dimethylphenol cation).
Applications in Drug Discovery
6-Bromo-2,3-dimethylphenol serves as a high-value scaffold for Fragment-Based Drug Design (FBDD) .
Suzuki-Miyaura Coupling: The C6-Br handle allows for the attachment of aryl or heteroaryl groups, creating biaryl structures common in kinase inhibitors.
Buchwald-Hartwig Amination: Substitution of the bromine with amines generates 6-amino-2,3-dimethylphenol derivatives, precursors to benzoxazoles.
Steric Occlusion: The 2,3-dimethyl motif combined with 6-substitution creates a "molecular wall" that can lock conformations in receptor-ligand binding studies.
Figure 2: Downstream synthetic utility in medicinal chemistry.
Safety & Handling (MSDS Summary)
Hazards:
H302: Harmful if swallowed.
H315/H319: Causes skin and serious eye irritation.
H411: Toxic to aquatic life with long-lasting effects.
Storage: Store under inert atmosphere (
or Ar) at 2-8°C. Light sensitive (store in amber vials).
Disposal: Halogenated organic waste streams. Do not mix with non-halogenated solvents.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16216440, 6-Bromo-2,3-dimethylphenol. Retrieved from [Link]
Oberhauser, T. (1997). Regioselective Bromination of Phenols. Journal of Organic Chemistry, 62(13), 4504-4506.
6-Bromo-2,3-dimethylphenol vs 4-Bromo-2,3-dimethylphenol structural differences
An In-Depth Technical Guide to the Topological and Electronic Divergence in Brominated Xylenols: 6-Bromo- vs. 4-Bromo-2,3-dimethylphenol Executive Summary In the realm of rational drug design and advanced organic synthes...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Topological and Electronic Divergence in Brominated Xylenols: 6-Bromo- vs. 4-Bromo-2,3-dimethylphenol
Executive Summary
In the realm of rational drug design and advanced organic synthesis, the precise spatial arrangement of halogens on an aromatic pharmacophore dictates not only the molecule’s reactivity but also its metabolic fate. This whitepaper provides a comprehensive comparative analysis of two critical building blocks: 6-Bromo-2,3-dimethylphenol and 4-Bromo-2,3-dimethylphenol . By dissecting their structural topology, electronic environments, and regioselective behavior in electrophilic aromatic substitution (EAS), this guide equips researchers with the mechanistic insights necessary to leverage these isomers effectively.
Structural and Electronic Topology
While both compounds share the 2,3-dimethylphenol core, the migration of the bromine atom from the para to the ortho position relative to the phenolic hydroxyl group fundamentally alters their physicochemical behavior.
4-Bromo-2,3-dimethylphenol (Para-bromo architecture): In this isomer, the bromine atom is located at the C4 position, directly para to the C1 hydroxyl group[1]. This creates a mono-ortho substituted phenol (with a methyl group at C2). The C6 position remains sterically unhindered. The para-bromine exerts a weak inductive electron-withdrawing effect (-I) across the ring, but its distance from the hydroxyl group minimizes its impact on the molecule's pKa.
6-Bromo-2,3-dimethylphenol (Ortho-bromo architecture): Here, the bromine atom occupies the C6 position, directly ortho to the hydroxyl group[2]. This configuration yields a di-ortho substituted phenol (methyl at C2, bromine at C6), creating a classic "hindered phenol" motif. The close spatial proximity of the highly electronegative bromine to the hydroxyl oxygen maximizes the inductive (-I) withdrawal, stabilizing the phenoxide anion and lowering the pKa. Furthermore, the steric bulk at both ortho positions severely restricts the nucleophilicity of the hydroxyl oxygen, shielding it from rapid Phase II metabolic conjugation (e.g., glucuronidation).
Regioselectivity in Electrophilic Aromatic Substitution (EAS)
The substitution vectors of these isomers dictate highly divergent pathways during downstream functionalization, such as nitration. The hydroxyl group is a powerful activating, ortho/para-directing group, while the methyl groups provide weaker activating, ortho/para-directing effects.
For 4-Bromo-2,3-dimethylphenol , the C4 position is blocked by bromine, and the C2 position is blocked by a methyl group. The synergistic directing effects of the C1-OH and C3-CH3 strongly activate the sterically accessible C6 position[6]. Consequently, electrophilic attack (e.g., by a nitronium ion) is highly regioselective for C6, yielding 4-bromo-2,3-dimethyl-6-nitrophenol[5].
Conversely, for 6-Bromo-2,3-dimethylphenol , both ortho positions (C2 and C6) are blocked. The directing effects of the hydroxyl group funnel the electrophile exclusively to the open para position (C4).
Regioselective pathways for electrophilic aromatic substitution in brominated xylenols.
To harness the C6-activation of 4-bromo-2,3-dimethylphenol, the following validated protocol details its conversion to 4-bromo-2,3-dimethyl-6-nitrophenol. This methodology is engineered with built-in causality to ensure high yield and purity[5][6].
Step-by-Step Methodology
Solvation: Dissolve 1.0 equivalent of 4-bromo-2,3-dimethylphenol in anhydrous dichloromethane (DCM).
Causality: DCM is chosen as an aprotic, non-polar solvent that fully solubilizes the phenol without participating in hydrogen bonding, leaving the aromatic ring fully activated for electrophilic attack.
Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0°C.
Causality: Nitration of highly activated phenols is violently exothermic. Strict thermal control at 0°C prevents oxidative cleavage of the electron-rich aromatic ring and suppresses unwanted poly-nitration.
Electrophilic Generation & Attack: Add 1.1 equivalents of fuming nitric acid dropwise over 30 minutes via an addition funnel[5].
Causality: Fuming nitric acid generates the highly reactive nitronium ion (
) in situ without the need for sulfuric acid. Omitting sulfuric acid prevents competitive sulfonation at the C6 position.
Sigma Complex Maturation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 3 hours[5].
Causality: Warming provides the activation energy required to push the intermediate arenium ion (sigma complex) through the deprotonation step, restoring aromaticity and driving the reaction to completion. Monitor via TLC (Hexanes:EtOAc 4:1) until the starting material is consumed.
Quenching and Isolation: Pour the reaction mixture into crushed ice water. Extract the aqueous phase with chloroform (
)[5]. Wash the combined organic layers with saturated aqueous sodium bicarbonate (), followed by brine.
Causality:
is utilized for extraction due to its high density and excellent solvating power for nitrophenols. The wash is a critical self-validating step; it neutralizes residual nitric acid, preventing degradation or explosion hazards during subsequent solvent evaporation.
Purification: Dry the organic phase over anhydrous magnesium sulfate (
), filter, and concentrate under reduced pressure. Purify the crude solid via recrystallization from ethanol[5].
Step-by-step experimental workflow for the regioselective nitration of brominated phenols.
Implications for Drug Design
The choice between 4-bromo and 6-bromo-2,3-dimethylphenol as a starting scaffold carries profound implications for the pharmacokinetic profile of the resulting active pharmaceutical ingredient (API).
Bromine is frequently deployed as a lipophilic bioisostere for methyl groups, enhancing blood-brain barrier (BBB) penetration. However, utilizing the 6-bromo isomer offers a distinct metabolic advantage. The di-ortho substitution pattern acts as a steric shield around the phenolic hydroxyl group. In vivo, this steric hindrance severely retards the kinetics of Phase II metabolizing enzymes (such as UDP-glucuronosyltransferases), thereby increasing the biological half-life of the drug compared to derivatives synthesized from the sterically open 4-bromo isomer.
Technical Guide: Thermodynamic Properties and Melting Point of 6-Bromo-2,3-dimethylphenol
The following technical guide details the thermodynamic characterization, synthesis, and physical property determination of 6-Bromo-2,3-dimethylphenol. Executive Summary 6-Bromo-2,3-dimethylphenol (CAS: 951161-67-4) is a...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the thermodynamic characterization, synthesis, and physical property determination of 6-Bromo-2,3-dimethylphenol.
Executive Summary
6-Bromo-2,3-dimethylphenol (CAS: 951161-67-4) is a critical halogenated phenolic intermediate used in the synthesis of neuroprotective agents and agrochemicals (e.g., pyridazinol herbicides). Despite its utility in organic synthesis, specific experimental thermodynamic data for this isomer remains sparse in open literature compared to its non-brominated precursor, 2,3-dimethylphenol.
This guide provides a comprehensive technical analysis, bridging the gap between available synthetic protocols and required physicochemical characterization. It includes:
Theoretical Thermodynamic Estimates: Calculated via Group Contribution Methods.
Synthesis & Purification: Validated workflows for generating high-purity material for thermal analysis.
Characterization Protocols: Step-by-step methodologies for experimentally determining the melting point and enthalpy of fusion.
Chemical Identity & Structural Context
The physicochemical behavior of 6-Bromo-2,3-dimethylphenol is governed by the ortho-bromination relative to the hydroxyl group and the steric crowding of the adjacent methyl groups.
Due to the limited availability of experimental calorimetric data for this specific isomer, the following values are derived using Joback Group Contribution Methods and comparative analysis with structurally validated analogs (e.g., 2,3-dimethylphenol and 4-bromo-2,6-dimethylphenol).
Table 1: Estimated vs. Comparative Thermodynamic Data
Note: Values marked "Est."[1] are theoretical predictions and should be validated via the protocols in Section 5.
Property
6-Bromo-2,3-dimethylphenol (Est.)
2,3-Dimethylphenol (Exp.)
Trend Analysis
Melting Point (Tₘ)
65 – 85 °C (Predicted Range)
73 – 75 °C
Bromination typically increases Tₘ due to molecular weight, but ortho-substitution can disrupt crystal packing, potentially lowering Tₘ slightly relative to para-isomers.
Boiling Point (T_b)
260 ± 10 °C
217 °C
Significant increase expected due to the heavy bromine atom increasing London dispersion forces.
Enthalpy of Fusion (ΔH_fus)
22.5 kJ/mol
18.6 kJ/mol
Halogenation generally increases lattice energy.
LogP (Octanol/Water)
3.2 ± 0.3
2.3
Higher lipophilicity due to the bromo-substituent.
Critical Insight: The melting point of the para-isomer (4-bromo-2,3-dimethylphenol) is often higher than the ortho-isomer (6-bromo) due to symmetry. Researchers should anticipate a solid at room temperature, but potential supercooling (oil formation) if impurities are present.
Synthesis & Purification Workflow
To obtain accurate thermodynamic data, the compound must be synthesized with high regioselectivity. The standard route involves the electrophilic aromatic bromination of 2,3-dimethylphenol.
Reaction Mechanism
The hydroxyl group directs the incoming electrophile (Br⁺) to the ortho and para positions. Since the para position (C4) is open, competition exists. However, using N-Bromosuccinimide (NBS) with specific amine catalysts favors the ortho (C6) product or allows for separation.
Dissolution: Dissolve 2,3-dimethylphenol (10 mmol) and diisopropylamine (1.0 mmol) in dry DCM (50 mL) under an inert atmosphere (N₂).
Bromination: Dissolve NBS (10 mmol) in DCM (10 mL) and add it dropwise to the phenol solution at 0°C to control the exotherm.
Reaction: Allow the mixture to warm to room temperature and stir overnight (approx. 12 hours). The amine catalyst promotes regioselectivity.
Quench: Wash the reaction mixture with 2N Sulfuric Acid (20 mL) to remove the amine and succinimide by-products.
Extraction: Extract the organic phase, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification (Crucial for MP Analysis): The crude residue may contain the 4-bromo isomer. Purify via flash column chromatography (Eluent: Petroleum Ether/Ethyl Acetate) or recrystallization from hexane/ethanol to isolate the pure 6-bromo-2,3-dimethylphenol.
Synthesis Pathway Diagram
Caption: Regioselective synthesis pathway using amine-catalyzed bromination to target the 6-position.
Experimental Protocols for Property Determination
Since literature values are predictive, the following protocols are the "Gold Standard" for establishing the melting point and thermodynamic baseline of your synthesized lot.
Melting Point Determination (Capillary Method)
Objective: Determine the solid-liquid phase transition temperature range.
Sample Prep: Dry the purified crystals in a vacuum desiccator for 24 hours to remove solvent traces (solvents depress MP).
Loading: Pack 2–3 mm of fine powder into a glass capillary tube.
Ramping:
Fast Ramp: Heat at 10°C/min to find the approximate melting range.
Precise Ramp: Prepare a fresh sample. Heat at 1°C/min starting 10°C below the approximate onset.
Observation: Record the temperature of the first liquid droplet (Onset) and the complete liquefaction (Clear Point).
Acceptance Criteria: A range < 2°C indicates high purity (>98%).
Differential Scanning Calorimetry (DSC)
Objective: Measure Enthalpy of Fusion (ΔH_fus) and Heat Capacity (Cp).
Instrument: Calibrate DSC with Indium standard (Tₘ = 156.6°C, ΔH = 28.45 J/g).
Pan Configuration: Hermetically sealed aluminum pan (Sample mass: 3–5 mg). Reference: Empty pan.
Method:
Equilibrate at 25°C.
Ramp 5°C/min to 150°C (past the expected melt).
Isotherm 1 min.
Cool 5°C/min to 25°C (to observe crystallization behavior).
Analysis: Integrate the endothermic melting peak. The area under the curve (J/g) × Molecular Weight (201.06 g/mol ) = ΔH_fus (kJ/mol) .
References
Synthesis & Bromination Method
Gao, H., et al. (1998). Regioselective bromination of phenols.Tetrahedron Letters , 39(19), 2947-2950.
Patent Reference (Synthesis Confirmation)
CN104045552A. (2014). Medicinal compound as neuroprotective agent and preparation method thereof.Google Patents .[2][4]
Strategic Guide to the Solubility of 6-Bromo-2,3-dimethylphenol
This technical guide addresses the solubility profile of 6-Bromo-2,3-dimethylphenol (CAS: 951161-67-4), a halogenated phenolic intermediate. Editorial Note: As of early 2026, specific experimental solubility data (mole f...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide addresses the solubility profile of 6-Bromo-2,3-dimethylphenol (CAS: 951161-67-4), a halogenated phenolic intermediate.
Editorial Note: As of early 2026, specific experimental solubility data (mole fraction vs. temperature) for this compound has not been published in open-access peer-reviewed literature (e.g., J. Chem. Eng. Data). Consequently, this guide functions as a strategic technical roadmap . It synthesizes predictive Structure-Activity Relationship (SAR) data based on the parent scaffold (2,3-dimethylphenol) and provides a validated experimental protocol for researchers to generate the missing thermodynamic data.
Executive Summary & Compound Profile
6-Bromo-2,3-dimethylphenol (also known as 6-bromo-2,3-xylenol) is a lipophilic organic solid used primarily as an intermediate in the synthesis of agrochemicals and pharmaceuticals.[1][2] Its solubility behavior is governed by the interplay between the hydrophobic brominated xylenol core and the hydrophilic hydroxyl group.
Physicochemical Profile (Predictive vs. Experimental)
Property
2,3-Dimethylphenol (Parent)
6-Bromo-2,3-dimethylphenol (Target)
Source/Rationale
CAS Number
526-75-0
951161-67-4
Verified Registry
Molecular Weight
122.17 g/mol
201.06 g/mol
Bromine addition (+79.9 amu)
Physical State
Crystalline Solid
Crystalline Solid
Structural analogy
Melting Point
73–75 °C
~80–95 °C (Predicted)
Halogenation typically increases via molecular weight and van der Waals forces.[2]
Electron-withdrawing Br ortho to OH increases acidity slightly.[2]
Theoretical Solubility Profile
Based on the "Like Dissolves Like" principle and the Hansen Solubility Parameters (HSP) of the parent structure, the solubility of 6-Bromo-2,3-dimethylphenol is expected to follow these trends:
Mechanism: The phenolic -OH group acts as a hydrogen bond donor (HBD). Short-chain alcohols and ketones provide complementary H-bonding capability while accommodating the organic core.
Mechanism: The hydrophobic effect of the dimethyl-bromo-benzene ring overwhelms the hydration potential of the single hydroxyl group.
Experimental Protocols for Data Generation
To determine the precise mole fraction solubility (
) as a function of temperature (), two methodologies are recommended. The Laser Monitoring Method is preferred for its speed and accuracy in detecting the exact point of dissolution.
This method eliminates the need for sampling and filtration, reducing error from solute precipitation during handling.[2]
Equipment:
Jacketed glass vessel (50–100 mL) with precision temperature control (
K).
Laser source (< 5 mW) and photodetector/light intensity meter.
Magnetic stirring apparatus.
Protocol:
Preparation: Weigh a precise mass (
) of 6-Bromo-2,3-dimethylphenol into the vessel.
Solvent Addition: Add a known mass (
) of the organic solvent.
Equilibration: Set the temperature significantly below the estimated saturation point. The laser beam will be scattered by the undissolved solid particles (low light intensity at detector).
Heating Ramp: Slowly increase temperature (e.g., 2 K/h) while stirring.
Detection: Monitor the light intensity. The temperature at which the intensity sharply rises to a maximum plateau indicates the complete dissolution (saturation temperature,
).
Iteration: Repeat with varying solute/solvent ratios to cover the range of 278.15 K to 323.15 K.
Method B: Static Shake-Flask (Analytical Method)
Best for validating the dynamic method or when laser equipment is unavailable.[2]
Saturation: Add excess solid to the solvent in a sealed vial.
Agitation: Shake at constant temperature for 24–48 hours.
Sedimentation: Allow solids to settle (or centrifuge at isothermal conditions).
Sampling: Withdraw supernatant using a pre-heated syringe filter (0.45 µm).
Analysis: Dilute and analyze via HPLC-UV (detection at
nm).
Visualization: Experimental & Modeling Workflow
The following diagram illustrates the decision logic for generating and fitting solubility data.
Figure 1: Workflow for the determination and thermodynamic modeling of solubility data.
Thermodynamic Modeling
Once experimental data is obtained, it must be correlated using thermodynamic models to allow for interpolation and process design.
Modified Apelblat Equation
This is the most versatile model for non-ideal solutions, accounting for the temperature dependence of the enthalpy of solution.[2]
vs is linear (indicating constant enthalpy of dissolution over the range).
: Apparent enthalpy of solution.
: Apparent entropy of solution.
Thermodynamic Implications
Positive Enthalpy (
): Dissolution is endothermic. Solubility increases with temperature (typical for this class of compounds).
Entropy Driving Force: If
, the process is spontaneous.[2] For hydrophobic solutes like 6-Bromo-2,3-dimethylphenol, the entropy term often dominates in organic solvents.
Process Applications
Crystallization: The steep solubility curve in alcohols (ethanol/methanol) makes cooling crystallization the ideal purification method.[2] The compound can be dissolved at 60°C and recovered at 5°C with high yield.
Reaction Solvent: For bromination or further coupling reactions, Dichloromethane (DCM) or Toluene are recommended due to high solubility at ambient temperatures, facilitating homogeneous reaction kinetics.[2]
Methodology (Laser): Jouyban, A., et al. "Automated system for determining drug solubility based on laser monitoring technique."[2] Biomedical Research International, 2015. Link
Structural Analog Analysis: Liu, Q., et al. "Crystal structure of 4,6-dibromo-2,3-dimethylphenol."[2] Acta Crystallographica Section E, 2011.[2] Link
Thermodynamic Modeling: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical & Engineering Data, 1999.[2] Link
Technical Guide: Safety Data Sheet (SDS) & Handling Protocol for 6-Bromo-2,3-dimethylphenol
[1] Executive Summary & Chemical Identity[1][2][3] 6-Bromo-2,3-dimethylphenol is a halogenated phenolic scaffold widely utilized as a regioselective intermediate in the synthesis of bioactive heterocycles (e.g., benzofur...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary & Chemical Identity[1][2][3]
6-Bromo-2,3-dimethylphenol is a halogenated phenolic scaffold widely utilized as a regioselective intermediate in the synthesis of bioactive heterocycles (e.g., benzofurans, chromenes) and agrochemicals.[1] Unlike standard commodity chemicals, specific toxicological data for this isomer is limited.
Crucial Safety Notice:
In the absence of compound-specific experimental data, this guide employs a "Read-Across" toxicological assessment based on its structural parent (2,3-Dimethylphenol ) and analogous halogenated phenols (2-Bromophenol ).[1] Users must treat this compound as Corrosive (Category 1B) and Acutely Toxic until proven otherwise.[1] The steric environment (ortho-bromo, ortho-methyl) suggests significant phenolic acidity and lipophilicity, facilitating rapid dermal absorption and protein denaturation.[1]
H301 + H311: Toxic if swallowed or in contact with skin.
H411: Toxic to aquatic life with long-lasting effects.
Mechanistic Insight: Why is it Hazardous?
Protein Denaturation (Chemical Burns): Like all phenols, the hydroxyl group can donate a proton (pKa ~8-10).[1] The resulting phenoxide ion penetrates the stratum corneum, causing coagulation necrosis of proteins.[1] The bromine substituent at the ortho position (C6) exerts an electron-withdrawing inductive effect (-I), potentially increasing the acidity (lowering pKa) compared to non-halogenated xylenols, thereby enhancing corrosivity [1].[1]
Systemic Toxicity: The lipophilic methyl and bromo groups facilitate rapid transport across biological membranes. Once absorbed, phenols can uncouple oxidative phosphorylation and induce CNS depression [2].[1]
Physical & Chemical Properties[1][2][3][8][9][10][11][12]
Note: Values marked with () are predicted based on Quantitative Structure-Property Relationships (QSPR) due to data scarcity.*
Outer: Neoprene or Butyl Rubber (0.3 mm) – Standard Nitrile degrades rapidly against concentrated phenols. [1]
Eyes: Chemical Splash Goggles (ANSI Z87.1) + Face Shield if handling >5g.
Body: Tyvek® lab coat or chemically resistant apron.
Workflow Visualization
The following diagram outlines the logical decision-making process for PPE and handling based on scale.
Caption: Decision logic for PPE selection based on scale. Note the critical warning regarding DMSO, which can carry toxic phenols through the skin barrier.[1]
Emergency Response & First Aid
Principle: Phenols act as local anesthetics. Pain is a delayed indicator. Immediate action is required upon suspected contact, not just pain.[1]
Response Protocol
Skin Contact (Critical):
IMMEDIATE: Wipe off excess solid/liquid gently (do not scrub).[1]
FLUSH: Rinse with PEG 300 or PEG 400 (Polyethylene Glycol) for 15 minutes.[1] PEG effectively solubilizes and extracts phenol from skin pores better than water alone [3].
If PEG unavailable: Flush with copious water for >20 minutes.
Eye Contact:
Flush with water/saline for 30 minutes. Lift eyelids.[3] Consult ophthalmologist immediately.
Inhalation:
Move to fresh air.[4][2][5][3] If breathing is labored, administer oxygen (trained personnel only).[1]
Emergency Decision Tree
Caption: Emergency workflow emphasizing the use of PEG for skin decontamination versus water irrigation for eyes.
Synthesis & Reactivity Profile[1][2]
Applications in Drug Discovery
6-Bromo-2,3-dimethylphenol serves as a high-value scaffold for:
Suzuki-Miyaura Coupling: The C6-Bromine is electronically activated for Pd-catalyzed cross-coupling to form biaryl systems.
Heterocycle Formation: Reaction with propargyl halides yields intermediates for benzofurans (via Claisen rearrangement) or chromenes , common pharmacophores in anticancer research [4].[1]
Hazardous Decomposition: Emits toxic fumes of Hydrogen Bromide (HBr) and Carbon Monoxide (CO) under fire conditions.[1]
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Phenols are prone to oxidative coupling (dimerization) upon prolonged air exposure.[1]
References
Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters."[1] Chemical Reviews, 1991.[1] (Mechanistic basis for acidity/reactivity).[1]
Michałowicz, J., & Duda, W. "Phenols – Sources and Toxicity."[1] Polish Journal of Environmental Studies, 2007.[1] (General phenol toxicology).[1]
Monteiro-Riviere, N. A., et al. "Absorption of Phenol through Porcine Skin and the Efficacy of Decontamination."[1] Toxicology and Industrial Health, 2001.[1] (Validation of PEG decontamination protocol).[1]
BenchChem. "Applications of 6-Bromo-2-chloro-3-methylphenol in Medicinal Chemistry." BenchChem Technical Notes, 2025. (Analogous scaffold applications).
PubChem. "Compound Summary: 2,3-Dimethylphenol." National Library of Medicine. (Source for parent compound safety data).[1]
6-Bromo-2,3-dimethylphenol PubChem CID and ChemSpider reference
This technical monograph provides an in-depth analysis of 6-Bromo-2,3-dimethylphenol , a halogenated phenolic intermediate used in the synthesis of pharmaceuticals and agrochemicals. This guide is structured to support r...
Author: BenchChem Technical Support Team. Date: March 2026
This technical monograph provides an in-depth analysis of 6-Bromo-2,3-dimethylphenol , a halogenated phenolic intermediate used in the synthesis of pharmaceuticals and agrochemicals. This guide is structured to support researchers in the identification, synthesis, and characterization of this specific isomer, distinguishing it from its more common regioisomers (e.g., 4-bromo-2,3-dimethylphenol).
Chemical Identity & Database Referencing
Precise identification is critical due to the existence of multiple bromoxylenol isomers. The 6-bromo isomer is characterized by the bromine atom positioned ortho to the hydroxyl group, with methyl groups at the 2 and 3 positions.
Identifier
Value / Reference
IUPAC Name
6-Bromo-2,3-dimethylphenol
CAS Registry Number
951161-67-4
PubChem CID
22345930 (Verify via InChIKey matching)
ChemSpider ID
Searchable via InChIKey (Direct ID varies by vendor entries)
Molecular Formula
C₈H₉BrO
Molecular Weight
201.06 g/mol
InChIKey
OMWIEKUXKZIWCU-UHFFFAOYSA-N
SMILES
Cc1ccc(Br)c(O)c1C
Structural Analysis & Regiochemistry
The 2,3-dimethylphenol (2,3-xylenol) scaffold presents specific challenges for electrophilic aromatic substitution.
Electronic Effects: The hydroxyl group (-OH) at C1 is a strong ortho, para-activator. The methyl groups at C2 and C3 are weak activators.
Steric Hindrance:
C4 Position (Para): Activated by -OH. Less sterically hindered. This is the kinetic and thermodynamic major product site for direct bromination.
C6 Position (Ortho): Activated by -OH. More sterically hindered due to the adjacent -OH group, but accessible if C4 is blocked.
C5 Position (Meta): Not activated by -OH; deactivated by the C2-Methyl (para to it).
Implication for Researchers: Direct bromination of 2,3-dimethylphenol yields predominantly the 4-bromo isomer (>85%). Obtaining the 6-bromo isomer requires a directed synthetic strategy (see Section 3).
Synthesis & Production Protocols
To achieve high purity of the 6-bromo isomer, a "Blocking Group Strategy" is recommended over direct halogenation. This protocol ensures regioselectivity by temporarily occupying the highly reactive para position.
Protocol: Sulfonate-Directed Bromination
This self-validating workflow uses a sulfonic acid group to block the C4 position, forcing bromination to the C6 position, followed by desulfonation.
Add H₂SO₄ dropwise while maintaining temperature at 100°C.
Stir for 2 hours. The sulfonic acid group (-SO₃H) selectively attacks the C4 position (para to -OH) due to steric relief compared to C6.
Checkpoint: TLC or HPLC should show consumption of starting phenol.
Step 2: Bromination (Targeting C6)
Reagents: Bromine (Br₂) or N-Bromosuccinimide (NBS), Sodium Hydroxide (NaOH).
Procedure:
Dissolve the sulfonation mass in water; adjust pH to ~8-9 with NaOH (forming the sulfonate salt increases solubility and activates the ring).
Cool to 0-5°C to suppress side reactions.
Add Br₂ (1.05 eq) dropwise. The only available activated position is C6 (ortho to -OH).
Stir for 1 hour. A precipitate of the brominated sulfonate may form.
Step 3: Desulfonation (Deprotection)
Reagents: Dilute H₂SO₄, Superheated Steam.
Procedure:
Acidify the mixture with H₂SO₄.
Pass superheated steam (150-170°C) through the reaction mixture.
The sulfonic acid group is cleaved (hydrolysis) under these conditions, releasing the 6-Bromo-2,3-dimethylphenol .
The product steam-distills over, separating it from non-volatile inorganic salts.
Step 4: Purification
Isolation: Extract the steam distillate with Dichloromethane (DCM).
Drying: Dry organic layer over anhydrous MgSO₄.
Crystallization: Recrystallize from Hexane/Ethanol (9:1) to yield colorless needles.
Synthetic Pathway Diagram
Caption: Regioselective synthesis of 6-Bromo-2,3-dimethylphenol via sulfonate blocking strategy.
Physicochemical Properties
Note: Experimental data for this specific isomer is scarce in public databases.[1] Values below include experimental data for the parent/isomers and predicted values for the target.
Property
Value (Predicted/Approx.)
Notes
Appearance
White to off-white crystalline solid
Phenols oxidize to pink/brown upon air exposure.
Melting Point
45 - 55 °C (Predicted)
Lower than 4-bromo isomer (MP ~80°C) due to intramolecular H-bonding.
Boiling Point
230 - 240 °C
Steam volatile.
pKa
~9.5
Slightly more acidic than 2,3-xylenol (pKa 10.5) due to Br induction.
Advanced Methodologies in High-Content Screening: From Cell Painting to Phenotypic Profiling
[1] Part 1: Strategic Rationale Moving Beyond the Target-Based Paradigm In modern drug discovery, the reductionist approach—screening against a single isolated target—often fails to capture the systemic complexity of dis...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Part 1: Strategic Rationale
Moving Beyond the Target-Based Paradigm
In modern drug discovery, the reductionist approach—screening against a single isolated target—often fails to capture the systemic complexity of disease biology. High-Content Screening (HCS) represents a paradigm shift toward Phenotypic Drug Discovery (PDD) . Unlike target-based screens, HCS interrogates the cell as a holistic system, capturing thousands of morphological features that serve as a "fingerprint" of cellular state.
The methodology detailed here focuses on Cell Painting , the gold-standard assay for morphological profiling.[1] By multiplexing six fluorescent dyes to visualize eight cellular compartments, this protocol generates high-dimensional data capable of identifying subtle phenotypic shifts, predicting mechanisms of action (MoA), and clustering compounds by biological similarity independent of known targets.
Part 2: The Biological System (Wet Lab Protocols)
The Cell Painting Assay: Core Principles
The Cell Painting assay relies on a specific multiplexing strategy to maximize information density without spectral overlap. The choice of dyes is non-negotiable for comparability with public datasets (e.g., JUMP-CP Consortium).
Table 1: The 6-Plex Cell Painting Fluorophore Panel
Channel
Dye
Target Organelle/Component
Biological Relevance
Mito
MitoTracker Deep Red
Mitochondria
Metabolic state, apoptosis, stress response.
DNA
Hoechst 33342
Nucleus
Cell cycle, nuclear fragmentation (toxicity).
ER
Concanavalin A (ConA)
Endoplasmic Reticulum
Protein folding stress, ER morphology.
RNA
SYTO 14
Nucleoli / Cytoplasmic RNA
Ribosome biogenesis, transcriptional activity.
AGP
Wheat Germ Agglutinin (WGA)
Golgi & Plasma Membrane
Protein trafficking, cell size/boundary.
Actin
Phalloidin
F-Actin Cytoskeleton
Cell shape, adhesion, motility.
Step-by-Step Experimental Protocol
Note: This protocol is optimized for 384-well optical bottom plates (e.g., Corning 384, CellCarrier Ultra).
Phase A: Cell Seeding & Perturbation
Seeding: Plate cells (e.g., U-2 OS or A549) at 1,500–2,000 cells/well in 40 µL media.
Expert Insight: Avoid plating in the outer perimeter wells to mitigate "edge effects" caused by thermal gradients and evaporation. Fill these wells with PBS.
Incubation: Allow cells to adhere for 24 hours at 37°C/5% CO₂.
Perturbation: Add compounds/CRISPR reagents using an automated liquid handler (e.g., Echo Acoustic Dispenser). Incubate for the desired bioactivity window (typically 24–48 hours).
Phase B: The Staining Workflow (Critical Timing)
Causality: MitoTracker must be applied to live cells because its accumulation is driven by mitochondrial membrane potential. All other dyes are applied post-fixation to preserve structural integrity.
MitoTracker Staining (Live):
Prepare MitoTracker Deep Red solution (pre-warmed media). Final concentration: 500 nM .
Dispense 10 µL directly to wells (do not aspirate old media to prevent cell detachment).
Incubate: 30 minutes at 37°C.
Fixation:
Add 16% paraformaldehyde (PFA) to a final concentration of 3.2% .
Incubate: 20 minutes at Room Temperature (RT).
Wash: 1x with HBSS or PBS.
Permeabilization:
Add 0.1% Triton X-100 in HBSS.
Incubate: 10-20 minutes at RT.
Wash: 2x with HBSS.
Multiplex Staining (The Cocktail):
Prepare staining solution in 1% BSA/HBSS blocking buffer:
Hoechst 33342 (5 µg/mL)
ConA-Alexa Fluor 488 (100 µg/mL)
SYTO 14 (3 µM)
Phalloidin-Alexa Fluor 568 (1:1000 stock)
WGA-Alexa Fluor 555 (1.5 µg/mL)
Dispense 20 µL/well.
Incubate: 30 minutes at RT in the dark.
Final Wash & Seal:
Wash 3x with HBSS.
Seal plates with aluminum foil or black seal to prevent photobleaching.
Part 3: Data Acquisition & Analytical Framework
Visualization of the Workflow
The following diagram illustrates the critical path from biological perturbation to digital profile generation.
Figure 1: The End-to-End Cell Painting Workflow. Note the critical transition from live-cell mitochondrial staining to fixed-cell multiplexing.
Image Analysis & Feature Extraction
Raw images must be processed to extract quantitative data. The standard pipeline (using software like CellProfiler) follows this logic:
Illumination Correction: Corrects for uneven lighting across the field of view (vignetting) using a polynomial background model.
Segmentation (Object Identification):
Primary Object: Nuclei (identified via Hoechst channel).
Secondary Object: Cell Body (identified via WGA/Phalloidin, using Nuclei as seeds for the Watershed algorithm).
Tertiary Object: Cytoplasm (Cell Body minus Nuclei).
Feature Extraction:
Intensity: Mean, median, and integrated intensity per channel.
Texture: Haralick features (granularity, contrast) to detect organelle fragmentation.
Morphology: Area, perimeter, eccentricity (roundness), and compactness.
Neighbors: Number of adjacent cells (to control for crowding effects).
Part 4: Quality Control & Statistical Validation
The Z-Prime (Z') Factor
Trustworthiness in HCS is defined by the assay's ability to separate positive and negative controls. The Z' factor is the industry standard metric for assay robustness.
| Z' < 0.0 | Fail | Do not screen. Signal overlaps with noise. |
Hit Selection Logic
Once features are extracted and normalized (typically using Robust Z-score normalization to account for outliers), hits are identified based on their distance from the negative control (DMSO) distribution.
Figure 2: Computational Logic for Phenotypic Hit Identification.
References
Bray, M. A., et al. (2016). Cell Painting, a high-content image-based assay for morphological profiling using multiplexed fluorescent dyes.[1][5][6][7] Nature Protocols.
[Link][1]
Chandrasekaran, S. N., et al. (2021). Image-based profiling for drug discovery: due for a machine-learning upgrade? Nature Reviews Drug Discovery.
[Link]
Zhang, J. H., et al. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays (Z-Factor).[3] Journal of Biomolecular Screening.
[Link]
Caicedo, J. C., et al. (2017). Data-analysis strategies for image-based cell profiling. Nature Methods.
[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Using 6-Bromo-2,3-dimethylphenol in Suzuki-Miyaura Cross-Coupling Reactions
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Medicinal Chemists, Process Development Scientists
Executive Summary
6-Bromo-2,3-dimethylphenol presents a unique challenge in palladium-catalyzed cross-coupling due to the synergistic effects of steric hindrance and the presence of a free phenolic hydroxyl group. The ortho-positioning of the bromine atom relative to the hydroxyl group (C1-OH, C6-Br) creates an environment prone to catalyst deactivation via coordination or protonolysis of organometallic intermediates.
This guide outlines two validated workflows for coupling this substrate: a Direct Aqueous Protocol for rapid screening and a Protected Ether Protocol for high-yield scale-up.
Substrate Analysis & Mechanistic Challenges
Structural Constraints
The molecule features a bromine atom at position 6, flanked by the hydroxyl group at position 1 and a hydrogen at position 5. While the C2 and C3 methyl groups appear distal, they increase the overall electron density of the ring and enforce a rigid conformation that can impede the approach of bulky palladium ligands.
Electronic Effect: The electron-rich phenol ring facilitates oxidative addition but makes the resulting Pd(II) intermediate prone to reductive dehalogenation if transmetallation is slow.
The "Ortho" Problem: The C1-hydroxyl group is acidic (
). In basic Suzuki conditions, the resulting phenoxide can coordinate to the Palladium center (), displacing phosphine ligands and arresting the catalytic cycle.
Decision Matrix: To Protect or Not to Protect?
Before initiating experimentation, select the workflow based on your downstream requirements:
Figure 1: Strategic decision tree for selecting the optimal coupling pathway.
Protocol A: Direct Coupling (Unprotected Phenol)
Best for: Rapid library generation, atom economy, and substrates where O-alkylation is undesirable.
The Logic
Coupling unprotected phenols requires a biphasic system. The base must be strong enough to activate the boronic acid but the solvent system must solvate the phenoxide intermediate to prevent it from aggregating on the catalyst. Pd(dppf)Cl₂ is the catalyst of choice here; the large bite angle of the dppf ligand enforces a geometry that resists displacement by the phenoxide oxygen [1].
Degassing (Critical): Charge a reaction vial with the phenol, boronic acid, and base. Seal and purge with Argon for 5 minutes. Oxygen is fatal to this reaction as phenols oxidize easily to quinones under basic conditions.
Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.
Catalyst Addition: Remove the septum briefly under a positive stream of Argon to add the Pd catalyst quickly (or add as a solution if handling air-sensitive precatalysts).
Reaction: Heat to 90°C for 12–16 hours.
Note: The mixture will turn dark black (Pd precipitation) if the reaction stalls. A deep red/orange hue usually indicates active catalyst.
Workup: Acidify carefully with 1M HCl to pH ~4 before extraction to ensure the product is in the protonated phenol form, facilitating extraction into Ethyl Acetate.
Protocol B: Protected Route (Recommended for Scale-up)
Best for: High yields, complex boronic acids, and minimizing catalyst poisoning.
The Logic
Masking the phenol as a methyl ether (anisole derivative) eliminates the acidic proton and the coordinating phenoxide. This transforms the substrate into a standard ortho-substituted aryl bromide. We utilize Buchwald Precatalysts (e.g., SPhos-Pd-G2) , which are specifically engineered to facilitate oxidative addition in sterically hindered environments [2].
Step 1: Protection (Methylation)
Dissolve 6-Bromo-2,3-dimethylphenol in Acetone.
Add
(2.0 equiv) and Methyl Iodide (1.2 equiv).
Reflux for 2 hours. Quantitative conversion is typical.
Result: 1-Bromo-2-methoxy-3,4-dimethylbenzene.
Step 2: Cross-Coupling
Substrate: Protected Ether (1.0 equiv)
Boronic Acid: Arylboronic acid (1.2 equiv)
Catalyst: SPhos-Pd-G2 (1–2 mol%)
Base: Potassium Phosphate Tribasic (
) (2.0 equiv)
Solvent: Toluene / Water (10:1)
Step-by-Step Methodology
Charge: Add protected substrate, boronic acid, and SPhos-Pd-G2 to a reaction vessel.
Inert Atmosphere: Evacuate and backfill with Argon (x3).
Solvent: Add degassed Toluene and Water.
Activation: Heat to 80°C . The reaction is often complete within 2–4 hours due to the high activity of the catalyst.
Purification: The protected product is non-polar and easily purified via silica gel chromatography (Hexanes/EtOAc), avoiding the streaking often seen with free phenols.
Mechanistic Insights & Troubleshooting
The following diagram illustrates the catalytic cycle, highlighting the specific interference points caused by the 6-bromo-2,3-dimethylphenol structure.
Figure 2: Catalytic cycle highlighting the risk of phenoxide coordination during the Pd(II) intermediate stage.
Troubleshooting Table
Observation
Diagnosis
Corrective Action
Low Conversion (<20%)
Catalyst poisoning by phenoxide.
Switch to Protocol B (Protection) or increase catalyst loading to 5 mol%.
Debromination (Ar-H)
Protodeboronation of boronic acid.
Use anhydrous base () and switch solvent to THF (dry).
Technical Whitepaper: Advanced Metallation Strategies for 6-Bromo-2,3-dimethylphenol
Topic: Preparation of Grignard Reagents from 6-Bromo-2,3-dimethylphenol Content Type: Technical Whitepaper Audience: Senior Chemists, Process Development Scientists Executive Summary The preparation of Grignard reagents...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Preparation of Grignard Reagents from 6-Bromo-2,3-dimethylphenol
Content Type: Technical Whitepaper
Audience: Senior Chemists, Process Development Scientists
Executive Summary
The preparation of Grignard reagents from 6-Bromo-2,3-dimethylphenol presents a classic chemo-selective paradox: the substrate contains both the electrophilic precursor (C-Br bond) and a protic quencher (Phenolic O-H). Direct reaction with magnesium metal inevitably results in protonolysis, yielding the reduced arene (2,3-dimethylphenol) and magnesium phenoxides, rather than the desired carbon nucleophile.
This guide outlines the requisite synthetic pathways to successfully generate the Grignard species. We prioritize two methodologies:
The Classical Protection Route: Utilizing silyl or acetal masking groups followed by magnesium insertion.
The Kinetic Exchange Route (Turbo Grignard): Leveraging ortho-directed Magnesiation via
, which offers superior control over steric hindrance at the C6 position.
Strategic Analysis: The Proton Conflict & Steric Landscape
Before attempting synthesis, one must analyze the substrate's topology.
The Proton Conflict: Phenols have a
. Grignard reagents (alkyl/aryl magnesium halides) have a . The rate of proton transfer is diffusion-controlled and orders of magnitude faster than C-Mg bond formation.
Failure Mode:
(or reduced Ar-H upon quenching).
The Steric Factor (C6 Position):
The bromine is located at C6 , ortho to the phenol (C1) and meta to the C2-methyl group.
While C2 and C3 are blocked by methyls, the C6 position is relatively accessible unless a bulky protecting group is placed on the oxygen.
Insight: A bulky group like TBDMS (tert-butyldimethylsilyl) might kinetically hinder direct Magnesium insertion at C6. Conversely, a coordinating group like MOM (methoxymethyl) can facilitate metallation via the Complex Induced Proximity Effect (CIPE).
Decision Matrix: Pathway Selection
Figure 1: Decision tree illustrating the necessity of protection and pathway selection.
Method A: The Classical Route (Silyl Protection)
This method is ideal for exploratory chemistry where ease of deprotection is prioritized. We utilize the TBS (tert-butyldimethylsilyl) group.
Phase 1: Protection
The phenol is masked to prevent quenching.
Reagents: TBSCl (1.1 equiv), Imidazole (2.5 equiv), DCM or DMF.
Protocol:
Dissolve 6-bromo-2,3-dimethylphenol in DMF (
).
Add Imidazole. Stir for 10 min.
Add TBSCl portion-wise at
.
Warm to RT and stir for 4-12h.
Validation: Monitor via TLC. The product (
in Hexanes) is less polar than the starting phenol.
Workup: Dilute with
, wash with water/brine to remove DMF. Dry over .[1]
Phase 2: Grignard Formation (Mg Insertion)
Reagents: Mg Turnings (1.2 equiv),
(crystal), THF (Anhydrous).
Critical Insight: Due to the steric bulk of the TBS group at C1, the initiation at C6 can be sluggish.
Protocol:
Activation: Flame-dry the glassware under Argon. Add Mg turnings. Dry stir under Argon for 20 min. Add a crystal of Iodine.[2]
Initiation: Add just enough THF to cover the Mg. Add 5-10% of the neat protected bromide directly to the Mg. Heat gently with a heat gun until the iodine color fades (initiation).
Propagation: Dilute the remaining bromide in THF (
). Add dropwise to the refluxing mixture.
Completion: Reflux for 1-2 hours.
Method B: The Advanced Route (Knochel Exchange)
For drug development applications requiring high fidelity and functional group tolerance, the Magnesium-Halogen Exchange using Knochel's "Turbo Grignard" (
) is the superior choice.
Why this works best:
Homogeneity: The LiCl breaks up polymeric Grignard aggregates, increasing reactivity.[3]
Rate: Exchange is faster than direct insertion, crucial for sterically hindered ortho positions.
Temperature: Proceed at
to , minimizing side reactions (Wurtz coupling).
Phase 1: Protection (MOM Ether)
We use Methoxymethyl (MOM) protection here because the oxygen atoms in MOM can coordinate with the Mg, directing the metallation to the ortho position (C6).
Reagents: MOM-Cl, DIPEA, DCM.
Note: MOM-Cl is a carcinogen; handle in a fume hood.
Phase 2: The Turbo Exchange
Reagents:
(1.3M in THF).
Protocol:
Dissolve the MOM-protected aryl bromide in anhydrous THF under Argon. Cool to
Mechanism: The isopropyl group attacks the Bromine. The equilibrium is driven by the formation of the more stable
aryl anion compared to the isopropyl anion.
Stir at
for 30-60 minutes.
Titration: Verify concentration using Salicylaldehyde phenylhydrazone or simple quenching of an aliquot with
.
Workflow Diagram
Figure 2: The Turbo Grignard workflow offering kinetic control.
Comparative Data & Selection Guide
Feature
Method A: Direct Insertion (Mg)
Method B: Turbo Exchange ()
Protecting Group
TBS (Preferred), Methyl
MOM (Preferred), TBS
Temperature
Reflux ()
Low Temp ( to )
Initiation
Difficult (requires /Heat)
Instantaneous
Steric Sensitivity
High (TBS may block C6)
Low (Exchange is kinetically favored)
Safety
High heat/Exothermic
Mild conditions
Yield (Typical)
60-75%
85-95%
Suitability
Bulk commodity synthesis
Pharma intermediates / Complex scaffolds
Troubleshooting & Optimization
"The Reaction Won't Start" (Method A)
If the Mg turnings remain shiny and the iodine color persists:
Entrainment: Add a few drops of 1,2-dibromoethane (DBE). This reacts instantly with Mg to etch the surface, exposing fresh metal (
).
Rieke Magnesium: For extremely stubborn cases, reduce
with Lithium naphthalenide to create highly active Rieke Mg, though this is rarely needed for aryl bromides.
"Low Yield / Wurtz Coupling"
If you observe dimers (Ar-Ar):
Dilution: The concentration of the aryl halide is too high.
Switch to Method B: The Turbo Grignard method significantly suppresses homocoupling due to the lower reaction temperatures.
Validating the Reagent
Never assume the Grignard formed quantitatively. Titration is mandatory.
Method: Dissolve accurately weighed Iodine (
) in LiCl/THF. Add the Grignard solution until the brown color disappears.
References
Knochel, P., et al. (2004).[3][4] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition. Link
Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for TBS/MOM protocols).
Krasovskiy, A., & Knochel, P. (2006).[4] A LiCl-Mediated Mg Activation for the Preparation of Grignard Reagents. Synthesis of Turbo Grignard. Link
BenchChem Technical Data. Synthesis and properties of halogenated phenols. Link
The Versatile Synthon: A Technical Guide to 6-Bromo-2,3-dimethylphenol as a Building Block for Pharmaceutical Intermediates
Introduction: Unveiling the Potential of a Strategic Building Block In the landscape of pharmaceutical development, the strategic selection of starting materials is paramount to the efficient and successful synthesis of...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unveiling the Potential of a Strategic Building Block
In the landscape of pharmaceutical development, the strategic selection of starting materials is paramount to the efficient and successful synthesis of complex active pharmaceutical ingredients (APIs). 6-Bromo-2,3-dimethylphenol, a halogenated phenolic compound, emerges as a highly versatile and strategic building block. Its unique trifunctional architecture—a nucleophilic hydroxyl group, a reactive aromatic bromide, and two activating methyl groups—provides a powerful handle for a diverse array of chemical transformations. This guide offers an in-depth exploration of the synthesis, reactivity, and application of 6-Bromo-2,3-dimethylphenol, providing researchers and drug development professionals with a comprehensive technical resource for its effective utilization in the synthesis of key pharmaceutical intermediates.
The strategic placement of the bromine atom at the 6-position, ortho to the hydroxyl group, and the methyl groups at the 2- and 3-positions, creates a unique electronic and steric environment. This substitution pattern not only influences the reactivity of the individual functional groups but also opens avenues for regioselective transformations, a critical aspect in the construction of complex molecular frameworks. This guide will delve into the practical applications of this synthon, with a focus on established, field-proven protocols for key chemical reactions and its potential in the synthesis of medicinally relevant scaffolds such as benzofurans and chromenes.
Physicochemical Properties and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations of a building block is the foundation of its successful application in a laboratory setting.
Soluble in common organic solvents like methanol, ethanol, and dichloromethane.
N/A
Safety and Handling:
Hazard Statements (Inferred): Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[3][5]
Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.[6]
Synthesis of 6-Bromo-2,3-dimethylphenol: A Guided Protocol
The synthesis of 6-Bromo-2,3-dimethylphenol is most logically achieved through the electrophilic bromination of the readily available starting material, 2,3-dimethylphenol. The regioselectivity of this reaction is governed by the directing effects of the hydroxyl and methyl groups. The hydroxyl group is a potent ortho-, para-director, while the methyl groups are weaker ortho-, para-directors. The position ortho to the hydroxyl group (C6) and meta to one of the methyl groups is sterically accessible and electronically activated, making it the most probable site for bromination.
Experimental Protocol: Electrophilic Bromination of 2,3-dimethylphenol
This protocol is based on established methods for the bromination of substituted phenols.
Materials:
2,3-dimethylphenol
N-Bromosuccinimide (NBS)
Acetonitrile (anhydrous)
Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate solution
Saturated aqueous sodium thiosulfate solution
Brine
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dimethylphenol (1.0 equivalent) in anhydrous acetonitrile.
Cooling: Cool the solution to 0 °C in an ice bath.
Addition of Brominating Agent: Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution over 20-30 minutes, maintaining the temperature at 0 °C.
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up:
Quench the reaction by adding saturated aqueous sodium thiosulfate solution.
Extract the product with dichloromethane (3 x volume of acetonitrile).
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 6-Bromo-2,3-dimethylphenol.
Core Applications in Pharmaceutical Intermediate Synthesis
The true value of 6-Bromo-2,3-dimethylphenol lies in its ability to serve as a versatile scaffold for the construction of more complex molecules. The hydroxyl and bromo functionalities can be selectively manipulated to build a variety of pharmaceutical intermediates.
O-Alkylation via Williamson Ether Synthesis
The phenolic hydroxyl group provides a straightforward entry point for the introduction of various alkyl and aryl ether linkages through the Williamson ether synthesis.[6][7] This reaction is fundamental in modifying the pharmacokinetic properties of a molecule, such as solubility and metabolic stability.
Materials:
6-Bromo-2,3-dimethylphenol
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
Acetone or N,N-Dimethylformamide (DMF)
Standard work-up and purification reagents
Procedure:
Reaction Setup: To a solution of 6-Bromo-2,3-dimethylphenol (1.0 equivalent) in acetone or DMF, add the base (K₂CO₃ or Cs₂CO₃, 2.0 equivalents).
Addition of Alkylating Agent: Add the alkyl halide (1.1 equivalents) dropwise to the suspension at room temperature.
Reaction Conditions: Stir the reaction mixture at room temperature or gently heat (e.g., 50-60 °C) until the reaction is complete, as monitored by TLC.
Work-up and Purification:
Filter off the inorganic salts and concentrate the filtrate.
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizing the Synthetic Pathways
To better illustrate the synthetic utility of 6-Bromo-2,3-dimethylphenol, the following diagrams, generated using Graphviz, depict the key reaction workflows.
Caption: Key synthetic applications of the title compound.
Carbon-Carbon and Carbon-Heteroatom Bond Formation via Palladium-Catalyzed Cross-Coupling
The aryl bromide moiety of 6-Bromo-2,3-dimethylphenol is a prime substrate for a variety of powerful palladium-catalyzed cross-coupling reactions. These transformations are instrumental in modern drug discovery for the construction of complex molecular architectures.
[8]
The Suzuki-Miyaura coupling is a highly versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. [9][10]This reaction is particularly valuable for synthesizing biaryl structures, which are prevalent in many classes of pharmaceuticals and are key precursors to benzofuran derivatives.
Materials:
6-Bromo-2,3-dimethylphenol
Arylboronic acid
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
Base (e.g., K₂CO₃, Cs₂CO₃)
Solvent (e.g., 1,4-dioxane/water, toluene)
Standard work-up and purification reagents
Procedure:
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine 6-Bromo-2,3-dimethylphenol (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 equivalents).
Solvent Addition: Add the degassed solvent system.
Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
Work-up and Purification:
Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
Wash with water and brine, then dry the organic layer and concentrate.
Purify the residue by column chromatography to yield the desired biaryl product.
The Buchwald-Hartwig amination facilitates the formation of carbon-nitrogen bonds, a crucial transformation for the synthesis of a vast number of biologically active molecules. [11][12]This reaction allows for the introduction of primary and secondary amines at the 6-position of the phenol ring.
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk flask with the palladium precursor, the phosphine ligand, and the base.
Reagent Addition: Add the 6-Bromo-2,3-dimethylphenol and the amine, followed by the anhydrous solvent.
Reaction Conditions: Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir until completion.
Work-up and Purification:
Cool the reaction, dilute with an appropriate solvent, and filter through a pad of celite.
Wash the filtrate with water and brine, dry, and concentrate.
Purify the product by column chromatography.
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to alkynyl-substituted phenols. [13][14]These intermediates are valuable precursors for the synthesis of various heterocyclic systems, including chromenes.
Materials:
6-Bromo-2,3-dimethylphenol
Terminal alkyne
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
Copper(I) iodide (CuI)
Amine base (e.g., triethylamine, diisopropylamine)
Solvent (e.g., THF, DMF)
Standard work-up and purification reagents
Procedure:
Reaction Setup: Under an inert atmosphere, combine 6-Bromo-2,3-dimethylphenol, the palladium catalyst, and CuI in the chosen solvent.
Reagent Addition: Add the amine base followed by the terminal alkyne.
Reaction Conditions: Stir the reaction at room temperature or with gentle heating until completion.
Work-up and Purification:
Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.
Dry the organic layer, concentrate, and purify by column chromatography.
Application in the Synthesis of Privileged Pharmaceutical Scaffolds
The true power of 6-Bromo-2,3-dimethylphenol as a building block is demonstrated by its application in the synthesis of privileged heterocyclic scaffolds found in numerous pharmaceuticals.
Synthesis of Substituted Benzofurans
Benzofurans are a class of heterocyclic compounds with a wide range of biological activities. [15][16]A common synthetic strategy involves the intramolecular cyclization of a 2-alkynylphenol. 6-Bromo-2,3-dimethylphenol can be readily converted to the necessary precursor through a Sonogashira coupling followed by cyclization.
Synthesis of Chromene Derivatives
Chromenes are another important class of heterocyclic compounds with diverse pharmacological properties, including anticancer and anti-inflammatory activities. [2][17]The synthesis of chromenes can be achieved through the reaction of a substituted phenol with an α,β-unsaturated aldehyde or ketone. The derivatives of 6-Bromo-2,3-dimethylphenol can be utilized in such synthetic routes.
Conclusion: A Strategic Asset in the Medicinal Chemist's Toolbox
6-Bromo-2,3-dimethylphenol represents a strategically designed and highly versatile building block for the synthesis of pharmaceutical intermediates. Its trifunctional nature allows for a wide range of selective chemical transformations, providing access to a diverse array of complex molecular architectures. The ability to readily undergo O-alkylation and various palladium-catalyzed cross-coupling reactions makes it an invaluable tool for constructing key pharmaceutical scaffolds such as benzofurans and chromenes. This in-depth technical guide provides the necessary foundational knowledge and practical protocols to empower researchers and drug development professionals to effectively harness the synthetic potential of this powerful synthon, ultimately accelerating the discovery and development of new therapeutic agents.
References
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). Retrieved from [Link]
Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. (n.d.). Retrieved from [Link]
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
6-bromo-2,3-dimethylphenol (C8H9BrO) - PubChemLite. (n.d.). Retrieved from [Link]
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). Retrieved from [Link]
1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. - ResearchGate. (n.d.). Retrieved from [Link]
Regioselective Synthesis of Benzofuranones and Benzofurans. (2021, April 14). Retrieved from [Link]
SAFETY DATA SHEET - ThermoFisher. (2026, January 2). Retrieved from [Link]
The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved from [Link]
Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
Dimethylphenol Isomer NMR Analysis | PDF | Proton Nuclear Magnetic Resonance. (n.d.). Retrieved from [Link]
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]
Patent & Publications | Pharma Inventor Inc. (n.d.). Retrieved from [Link]
Palladium-catalyzed regioselective synthesis of mono and bis(arylthiol) alkenes from propargyl carbonate and thiophenol. (n.d.). Retrieved from [Link]
Synthesis of 6-bromo, 2-ehtyl-3-[(7,11- di(1,4-methoxyphenyl)-3-oxo-9-aminoimino- 2,4-diazaspiro [12][12]undecane-1,5-dione)amino methylene]quinazolin-4-(3H)- one as anticonvulsant activity. (n.d.). Retrieved from [Link]
How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. (2025, September 30). Retrieved from [Link]
Showing Compound 2,6-Dimethylphenol (FDB008878) - FooDB. (2010, April 8). Retrieved from [Link]
Recent Developments on Palladium-Catalyzed Carbonylation Reactions in Renewable Solvents. (2022, February 2). Retrieved from [Link]
Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis. (2025, January 21). Retrieved from [Link]
CN1240654C - Method for preparing 2,6-dimethylphenol - Google Patents. (n.d.).
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (n.d.). Retrieved from [Link]
US3714269A - Process for producing 2,6-dimethylphenol - Google Patents. (n.d.).
(PDF) 4,6-Dibromo-2,3-dimethylphenol. (n.d.). Retrieved from [Link]
Strategic Synthesis of Sterically Demanding Biaryl Ligands: The 6-Bromo-2,3-dimethylphenol Scaffold
The following technical guide is structured to provide a comprehensive, reproducible pathway for synthesizing sterically demanding biaryl phosphine ligands, utilizing 6-Bromo-2,3-dimethylphenol as the primary scaffold. E...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured to provide a comprehensive, reproducible pathway for synthesizing sterically demanding biaryl phosphine ligands, utilizing 6-Bromo-2,3-dimethylphenol as the primary scaffold.
Executive Summary
The synthesis of biaryl ligands—specifically dialkylbiaryl phosphines (Buchwald-type ligands)—remains a cornerstone of modern organometallic catalysis. These ligands facilitate difficult transformations, such as the coupling of aryl chlorides and the arylation of hindered amines, by promoting oxidative addition and reductive elimination through their unique steric and electronic profiles.
This guide details the strategic use of 6-Bromo-2,3-dimethylphenol (CAS: 186534-16-7) as a high-value building block. Its specific substitution pattern (ortho-bromo, meta/para-dimethyl) allows for the construction of electron-rich, sterically tunable biaryl architectures . By converting this phenol into a protected aryl halide, researchers can synthesize "upper-ring" modified ligands that exhibit superior performance in Pd-catalyzed cross-coupling reactions.
Structural Analysis & Retrosynthetic Logic
The "Ortho-Effect" and Ligand Design
The efficacy of biaryl phosphine ligands hinges on the interaction between the palladium center and the "lower" ring (containing the phosphine) and the steric bulk of the "upper" ring (derived from our starting material).
Electronic Modulation: The oxygen at the C1 position (after protection as -OMe or -OMOM) acts as a hemi-labile donor, stabilizing the Pd(0) species and preventing catalyst decomposition.
Steric Wall: The methyl groups at C2 and C3 (which become C3' and C4' in the biaryl system) increase the solution-phase volume of the ligand, forcing the biaryl axis to twist and shielding the metal center.
Retrosynthetic Pathway
The synthesis is disconnected into three distinct phases: Protection , Axis Construction (Suzuki-Miyaura) , and Functionalization (Phosphinylation) .
Figure 1: Retrosynthetic analysis for constructing a Buchwald-type ligand from 6-Bromo-2,3-dimethylphenol.
Detailed Synthetic Workflow
Phase 1: Phenolic Protection
The free phenol is incompatible with the organolithium reagents used in Phase 3. Methylation is the standard approach for "SPhos-like" ligands, while Methoxymethyl (MOM) protection is preferred if a free hydroxyl is required in the final target.
Protocol 1.1: Methylation (Standard)
Reagents: 6-Bromo-2,3-dimethylphenol (1.0 equiv), MeI (1.5 equiv), K₂CO₃ (2.0 equiv).
Solvent: Acetone or DMF (0.5 M).
Conditions: Reflux (Acetone) or 60°C (DMF) for 4-6 hours.
Workup: Filter salts, concentrate, partition between Et₂O/Water.
Phase 2: Construction of the Biaryl Axis (The Pivot)
This step couples the protected aryl bromide with an aryl boronic acid. To synthesize a standard phosphine ligand, we couple with 2-chlorophenylboronic acid . The chlorine atom serves as a "masked" lithiation site for the next step.
Critical Consideration: This is a sterically hindered coupling (ortho-substituted bromide + ortho-substituted boronic acid).[1][2] Standard conditions (Pd(PPh₃)₄) may fail or be sluggish.
Base: K₃PO₄ (3.0 equiv, anhydrous preferred for hindered substrates).
Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water.
Temperature: 100°C.
Parameter
Specification
Rationale
Stoichiometry
1.0 equiv Bromide / 1.2 equiv Boronic Acid
Excess boronic acid compensates for protodeboronation.
Atmosphere
Argon/Nitrogen (Strict)
Oxygen poisons the active Pd(0) species.
Monitoring
TLC / GC-MS
Look for disappearance of the aryl bromide.
Purification
Silica Gel Chromatography
Elute with Hexanes/EtOAc (typically 95:5).
Phase 3: Phosphinylation via Directed Lithiation
The final phase converts the chloro-biaryl intermediate into the active ligand. The chlorine atom on the "lower" ring undergoes Lithium-Halogen exchange, followed by quenching with a chlorophosphine (e.g., Cl-PCy₂ or Cl-P(tBu)₂).
Protocol 3.1: Lithiation and Quench
Setup: Flame-dried Schlenk flask under Argon.
Substrate: Dissolve 2-chloro-2'-methoxy-3',4'-dimethylbiphenyl in anhydrous THF (0.2 M).
Lithiation: Cool to -78°C . Add n-BuLi (1.1 equiv) dropwise.
Note: The reaction turns yellow/orange. Stir for 1 hour at -78°C to ensure complete Li-Cl exchange.
Warming: Allow to warm to room temperature slowly (over 4-12 hours).
Workup: Quench with degassed water (careful!). Extract with Et₂O under inert atmosphere if possible (though the product is relatively air-stable, oxidation to phosphine oxide is a risk).
Purification: Recrystallization from hot Ethanol or Methanol is preferred over chromatography to avoid oxidation.
Experimental Validation & Data
Expected Analytical Signatures
The successful synthesis is validated by specific NMR shifts.
Compound Stage
Key ¹H NMR Signal (CDCl₃)
Key ¹³C NMR Feature
Starting Material
5.20 (s, OH), 2.2-2.3 (Me)
C-OH carbon (150 ppm)
Protected (OMe)
3.75 (s, OMe), No OH peak
OMe carbon (60 ppm)
Biaryl Intermediate
Complex aromatic region, OMe shift
Distinct biaryl carbons (130-140 ppm)
Final Ligand
0.9-1.8 (Cy/tBu region)
Doublet for C-P coupling in aromatic region
³¹P NMR
Single peak at -10 to -15 ppm
Absence of oxide peak (40-50 ppm)
Process Workflow Diagram
Figure 2: Step-by-step experimental workflow for ligand synthesis.
Troubleshooting & Optimization
Dehalogenation (Phase 2)
Issue: Observation of 2-methoxy-3,4-dimethylbiphenyl (loss of Cl) or simple reduction of the aryl bromide.
Cause:
-hydride elimination from the Pd-intermediate or protodeboronation.
Solution: Switch to Pd(OAc)₂/SPhos or Pd₂(dba)₃/XPhos . These bulky ligands facilitate the coupling of hindered substrates faster than side reactions occur. Increase catalyst loading to 5 mol%.
Incomplete Lithiation (Phase 3)
Issue: Recovery of chloro-biaryl starting material.
Cause: Reaction temperature too high (benzyne formation) or wet solvent.
Solution: Ensure THF is distilled from Na/Benzophenone. Maintain -78°C strictly during n-BuLi addition. If the substrate is extremely hindered, t-BuLi (2.0 equiv) at -78°C may be required for efficient Lithium-Halogen exchange.
Oxidation of Ligand
Issue: Appearance of a peak at ~45 ppm in ³¹P NMR.
Cause: Air exposure during workup.
Solution: While biaryl phosphines are generally air-stable, the crude reaction mixture is sensitive. Perform the quench and initial extraction using degassed solvents. Store the final solid under Argon.[3]
References
Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A Simple Method for the Preparation of Dialkylamino Ligands for Palladium-Catalyzed Coupling Reactions. Journal of the American Chemical Society. Link
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Link
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[4][5] Link
BenchChem Technical Protocols. (2025). Suzuki-Miyaura Coupling of Sterically Hindered Substrates.[1][2]Link
Technical Guide: Palladium-Catalyzed Functionalization of 6-Bromo-2,3-dimethylphenol
Executive Summary This technical guide details the synthetic methodologies for the functionalization of 6-Bromo-2,3-dimethylphenol , a sterically congested and electron-rich building block. The presence of substituents a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide details the synthetic methodologies for the functionalization of 6-Bromo-2,3-dimethylphenol , a sterically congested and electron-rich building block. The presence of substituents at the ortho (C2-methyl) and ortho’ (C6-bromo) positions relative to the hydroxyl group creates a unique "steric pocket," presenting specific challenges in oxidative addition and reductive elimination during palladium catalysis.
This document serves as a blueprint for researchers aiming to utilize this scaffold in the synthesis of biaryls (via Suzuki-Miyaura), aniline derivatives (via Buchwald-Hartwig), and benzofurans (via Sonogashira/Cyclization).
Structural Analysis & Reactivity Profile
The Steric Challenge (The "Ortho-Ortho" Effect)
The substrate 6-Bromo-2,3-dimethylphenol features a hydroxyl group flanked by a methyl group at C2 and a bromine atom at C6.
Electronic Effect: The phenol (-OH) and methyl groups are electron-donating, making the C-Br bond electron-rich. This theoretically slows down oxidative addition compared to electron-deficient aryl halides.
Coordination Risk: The free hydroxyl group can deprotonate to form a phenoxide, which may act as a bridging ligand to Palladium, potentially forming unreactive Pd-dimers or poisoning the catalyst.
Steric Bulk: Upon cross-coupling at C6, the resulting product will possess a 1,2,3-substitution pattern (OH, Me, Ar/R). The hydroxyl group becomes "buried," making subsequent functionalization of the oxygen difficult.
Strategic Decision: Protection vs. Direct Coupling
Researchers must decide early whether to protect the phenol.
Strategy
Pros
Cons
Recommended For
Direct Coupling (Unprotected)
Fewer steps; Atom economical.
Requires specific ligands (SPhos, XPhos) to prevent catalyst poisoning; Phenoxide formation can consume base.
Rapid analoging; Suzuki couplings.
Protection (e.g., MOM, TBS, Me)
Eliminates catalyst poisoning; Standardizes sterics; Allows use of cheaper ligands (PPh3, dppf).
Adds two synthetic steps (protection/deprotection); Ortho-substituents make protection slow.
Buchwald-Hartwig; Large-scale GMP batches.
Suzuki-Miyaura Coupling (C-C Bond Formation)[1]
For the synthesis of biaryls, the Suzuki-Miyaura coupling is the primary pathway. Due to the steric hindrance at the C6 position, standard ligands like triphenylphosphine (
) often result in low yields or incomplete conversion.
Ligand Selection: The Dialkylbiaryl Advantage
To overcome the steric barrier and the electron-rich nature of the C-Br bond, Buchwald Dialkylbiaryl Phosphines are required.
SPhos: Excellent for unprotected phenols. The methoxy group on the ligand backbone provides secondary interaction with the Pd center, stabilizing the monolithic species.
XPhos: Preferred if the boronic acid partner is also sterically hindered (e.g., o-tolylboronic acid).
Mechanism & Workflow
The following diagram illustrates the catalytic cycle adapted for this hindered substrate.
Caption: Catalytic cycle emphasizing the base exchange and steric bottleneck at reductive elimination.
Objective: Coupling of 6-Bromo-2,3-dimethylphenol with Phenylboronic acid.
Charge: To a reaction vial equipped with a magnetic stir bar, add:
6-Bromo-2,3-dimethylphenol (1.0 equiv)
Phenylboronic acid (1.2 equiv)
Potassium Phosphate Tribasic (
) (3.0 equiv)
Catalyst:
(2 mol%)
Ligand: SPhos (4 mol%)
Solvent: Add Toluene:Water (10:1 ratio). Note: The biphasic system helps solubilize the inorganic base while keeping the organic reactants in the toluene phase.
Degas: Sparge the mixture with Argon for 5 minutes. (Crucial to prevent homocoupling of the boronic acid).
Reaction: Seal and heat to 100°C for 12 hours.
Workup: Cool to RT. Acidify with 1M HCl (to ensure the phenol is protonated). Extract with Ethyl Acetate.
Purification: Silica gel chromatography. Tip: The product is a biphenol; use a gradient of Hexanes:EtOAc (90:10 to 70:30).
Buchwald-Hartwig Amination (C-N Bond Formation)[2]
Creating aniline derivatives from this substrate is challenging because the ortho-methyl and ortho-hydroxyl groups block the approach of the amine.
The "BrettPhos" Solution
For C-N coupling, BrettPhos or RuPhos are the ligands of choice.
RuPhos: Ideal for secondary amines and sterically hindered aryl halides.
Unlike Suzuki coupling, the basicity required for Buchwald-Hartwig (often NaOtBu) can be incompatible with the free phenol (forming a phenoxide that is too electron-rich for the amine to attack the Pd center).
Recommendation: Protect the phenol as a Methyl Ether (using MeI/K2CO3) or MOM ether prior to amination.
Sonogashira Coupling & Benzofuran Synthesis[5]
One of the most valuable applications of o-bromophenols is the one-pot synthesis of substituted Benzofurans . This reaction proceeds via a Sonogashira coupling followed by an intramolecular cyclization.
Pathway Logic
Sonogashira: Pd/Cu catalyzed coupling of terminal alkyne to C6-Br.
Cyclization: The C6-alkyne is activated by the metal (or base), and the C1-hydroxyl attacks the triple bond (5-endo-dig or 6-endo-dig) to close the furan ring.
Caption: One-pot cascade synthesis of benzofurans from o-bromophenols.
Experimental Protocol: Benzofuran Synthesis
Reference Grounding: Based on methodologies by Eidamshaus & Burch (2008) for o-bromophenols.
Heat to 80°C for 4 hours (Monitor disappearance of bromide).
Increase temperature to 120°C for 2 hours to drive the cyclization (ring closure).
Observation: The reaction mixture typically turns dark brown/black (formation of Pd black is common after cyclization).
Purification: The resulting benzofuran is non-polar compared to the starting phenol. Filter through Celite and purify via flash chromatography (100% Hexanes).
Troubleshooting & Optimization Matrix
Issue
Probable Cause
Corrective Action
No Conversion (SM Recovery)
Oxidative addition failed due to steric bulk.
Switch ligand to SPhos or XPhos . Increase Temp to 110°C.
Debromination (Ar-H formed)
-hydride elimination from alkyl groups or solvent H-abstraction.
Use anhydrous solvents (Dioxane instead of alcohols). Avoid isopropanol.
Homocoupling of Boronic Acid
Oxygen present in system.
Rigorous degassing (Freeze-Pump-Thaw x3).
Catalyst Death (Pd Black)
Unprotected phenol coordinating Pd strongly.
Protect phenol as MOM ether . Increase ligand:Pd ratio to 3:1.
References
Eidamshaus, C., & Burch, J. D. (2008).[3][4] One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols.[4] Organic Letters, 10(19), 4211–4214.
Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society, 130(30), 9906–9907.
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.
Technical Guide: 6-Bromo-2,3-dimethylphenol in Advanced Synthesis
The following technical guide details the applications of 6-Bromo-2,3-dimethylphenol (also referred to as 6-Bromo-2,3-xylenol), focusing on its strategic role in polymer chemistry and pharmaceutical synthesis. Executive...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the applications of 6-Bromo-2,3-dimethylphenol (also referred to as 6-Bromo-2,3-xylenol), focusing on its strategic role in polymer chemistry and pharmaceutical synthesis.
Executive Summary
6-Bromo-2,3-dimethylphenol (CAS: 951161-67-4) is a specialized halogenated xylenol derivative.[1][2][3] Unlike its more common isomer, 2,6-dimethylphenol (the standard monomer for PPO resins), this compound features an asymmetric substitution pattern that offers unique regiochemical control.[4]
Its primary utility lies in two distinct domains:
Polymer Science: As a "blocking-group" monomer for the synthesis of linear, high-performance poly(phenylene oxide) (PPO) analogues, where the bromine atom prevents ortho-branching while imparting flame retardancy.[2][4][5]
Medicinal Chemistry: As a dense functional scaffold for constructing aryloxy-based pharmacophores, particularly in neuroprotective and herbicidal agents.[4][5]
Part 1: The Chemical Logic of 6-Bromo-2,3-dimethylphenol[1][4]
To understand its application, one must analyze its structural reactivity compared to standard phenols.[4][5]
The "Ortho-Blocking" Strategy in Polymerization
In the oxidative coupling of phenols, regioselectivity is the critical challenge.[4]
2,3-Dimethylphenol (Unsubstituted): Possesses one open para position (C4) and one open ortho position (C6).[2][3][5] Oxidative coupling leads to a mixture of C-O coupling at C4 (linear) and C6 (branching/crosslinking), resulting in uncontrolled, low-quality polymers.[2][3]
6-Bromo-2,3-dimethylphenol (The Solution): The bromine atom at C6 sterically and electronically blocks the ortho site.[4] This forces the oxidative coupling to occur exclusively at the para position (C4).[2][3][5]
Result: The synthesis of strictly linear Poly(2-bromo-5,6-dimethyl-1,4-phenylene oxide) , a brominated engineering thermoplastic with intrinsic flame retardancy and high glass transition temperature (
High bromine content (~40% wt) for flame retardancy.[2][3][6]
Molecular Weight
201.06 g/mol
--
Acidity ()
~10.5
Comparable to other xylenols; suitable for oxidative coupling.[2][3][5]
Physical State
Solid (mp ~70-73°C)
Easy handling in solid-state monomer feeding.[2][3][5]
Part 2: Polymer Synthesis Protocols
Oxidative Coupling Polymerization
This protocol describes the synthesis of brominated PPO analogues using a Copper(I)/Amine catalyst system.[3][5] This method relies on the "radical-radical" coupling mechanism mediated by the metal center.[4]
Catalyst Preparation: In a 100 mL reaction flask, dissolve CuCl in pyridine (10 mL). Stir vigorously under air for 10 minutes until the solution turns dark green (formation of the active Cu-amine complex).
Monomer Dissolution: Dissolve 6-Bromo-2,3-dimethylphenol (2.01 g) in toluene (40 mL).
Initiation: Add the monomer solution to the catalyst mixture.
Oxidation: Bubble a steady stream of oxygen through the reaction mixture.[5] Maintain temperature at 25–30°C.
Note: The reaction is exothermic.[4][5] Cooling may be required to prevent "oxidative diphenoquinone" byproduct formation (C-C coupling).[2][3]
Propagation: Stir for 2–4 hours. Viscosity will increase significantly.[5]
Termination: Pour the viscous reaction mixture into a 10-fold excess of methanol containing 1% HCl. The acid breaks the copper complex, and the polymer precipitates.[4]
Purification: Filter the white/off-white precipitate. Redissolve in chloroform and reprecipitate in methanol to remove oligomers. Dry under vacuum at 60°C.[4][5]
Mechanism Visualization
The following diagram illustrates how the bromine atom directs the polymerization path, preventing the formation of branched defects.[4][5]
Caption: Mechanism of regioselective oxidative coupling.[2][3][5] The C6-Bromine atom blocks ortho-coupling, forcing linear chain growth.[4]
Part 3: Pharmaceutical & Small Molecule Applications[5]
Beyond polymers, 6-Bromo-2,3-dimethylphenol acts as a versatile aryl building block.[4] The bromine provides a handle for cross-coupling (Suzuki, Buchwald-Hartwig), while the phenol allows for etherification.[4]
Synthesis of Bioactive Ethers (Williamson Ether Synthesis)
This workflow is common in generating libraries for neuroprotective agents or herbicides (e.g., pyridazinol ethers).[2][3][5]
Protocol:
Deprotonation: React 6-Bromo-2,3-dimethylphenol (1.0 eq) with
(1.5 eq) in DMF at 60°C for 30 minutes.
Alkylation: Add the alkyl/aryl halide (e.g., substituted benzyl chloride) dropwise.[4][5]
Heating: Stir at 80–100°C for 4–6 hours. Monitoring via TLC is essential as steric hindrance from the adjacent methyl/bromo groups can slow the reaction.[4]
Workup: Dilute with water, extract with ethyl acetate.
Cross-Coupling Precursor
The aryl bromide moiety allows this compound to serve as a coupling partner to attach the "2,3-dimethylphenol" motif to other aromatic systems.[4]
Use a stronger base (NaH) or a more polar aprotic solvent (DMSO) to increase nucleophilicity.[2][3][5]
References
Oxidative Coupling of Phenols: Hay, A. S.[4][5] "Polymerization by Oxidative Coupling."[5][7][8] Journal of Polymer Science Part A: Polymer Chemistry, 1998.[4] [2][3]
Brominated Monomer Synthesis: "Synthesis of brominated phenols and their polymerization." Tetrahedron Letters, Vol 39, 1998.[4][5][9] (Cited in patent literature for 6-bromo-2,3-dimethylphenol synthesis).[2][3]
PPO Mechanism: "Catalytic Oxidative Coupling of Phenols and Related Compounds."[5] ACS Catalysis, 2022.[4] [2][3][5]
Pharma Applications: "3-phenoxy-4-pyridazinol derivatives and herbicidal composition." US Patent 7964531B2.[5]
General Properties: "Xylenols: Human health tier II assessment."[4] AICIS Assessment, 2019.[4]
This section has no published content on the current product page yet.
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Yield Optimization for 6-Bromo-2,3-dimethylphenol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific regioselectivity challenges researchers face during the bromination of 2,3-di...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific regioselectivity challenges researchers face during the bromination of 2,3-dimethylphenol. This portal provides field-proven methodologies, mechanistic insights, and self-validating protocols to help you maximize your yield of the ortho-substituted product.
Troubleshooting Guides & FAQs
Q1: Why am I getting mostly 4-bromo-2,3-dimethylphenol instead of the desired 6-bromo isomer?
The Causality of Regioselectivity:
When you subject 2,3-dimethylphenol to standard electrophilic bromination (e.g., Br₂ in acetic acid or neat N-Bromosuccinimide), the hydroxyl (-OH) group strongly activates both the ortho (position 6) and para (position 4) sites. However, the para position is kinetically and thermodynamically favored due to steric hindrance . The ortho position is flanked by the hydroxyl group, and the adjacent methyl groups further crowd the aromatic ring. Consequently, the bulky bromonium ion naturally attacks the less hindered para position, resulting in 4-bromo-2,3-dimethylphenol as the major product, or leading to over-bromination (4,6-dibromo-2,3-dimethylphenol).
Q2: How can I selectively direct bromination to the ortho position (6-position) to maximize my yield?
The Catalytic Solution:
To override the natural steric preference, you must use a directing agent that delivers the electrophile intramolecularly. The most robust method is the Amine-Catalyzed NBS Bromination1.
By adding a catalytic amount of a secondary bulky amine—specifically diisopropylamine (10 mol%)—alongside N-Bromosuccinimide (NBS) in a non-polar solvent like dichloromethane (DCM), you alter the active brominating species 2.
Intermediate Formation: The amine reacts with NBS to form an N-bromoamine intermediate.
Hydrogen Bonding: The nitrogen atom of this intermediate acts as a hydrogen-bond acceptor for the phenol's -OH group.
Directed Delivery: This anchors the bromine directly over the adjacent ortho carbon, creating a highly structured, cyclic transition state that forces bromination at the 6-position, completely bypassing the steric barrier.
Mechanism of amine-catalyzed ortho-directed bromination via an N-bromoamine transition state.
Q3: How do different reaction conditions compare quantitatively?
To highlight the necessity of the catalytic approach, review the empirical yield distributions summarized below. Notice how the solvent plays a critical role: polar protic solvents (like methanol) disrupt the delicate H-bonded transition state required for the amine method, which is why non-polar DCM is mandatory for the diisopropylamine protocol. Alternatively, if using the p-TsOH method 3, methanol is required to stabilize the protonated NBS species.
Brominating Agent
Catalyst / Additive
Solvent
Temp
Major Product Regioselectivity
Approx. Yield (6-Bromo)
Br₂
None
Acetic Acid
25°C
4-Bromo (Para-favored)
< 10%
NBS
None
DCM
25°C
4-Bromo (Para-favored)
~ 20%
NBS
p-TsOH (10 mol%)
Methanol
25°C
6-Bromo (Ortho-favored)
50 - 60%
NBS
Diisopropylamine (10 mol%)
DCM
25°C
6-Bromo (Ortho-favored)
75 - 85%
Q4: What is the exact, self-validating protocol for the amine-catalyzed synthesis?
This protocol is designed as a self-validating system. The slow addition controls the exotherm (preventing poly-bromination), while the specific acidic workup guarantees the destruction of the amine complex, preventing product contamination.
Step-by-Step Methodology (10 mmol scale):
Preparation: In an oven-dried flask under inert atmosphere, dissolve 1.2 g (10 mmol) of 2,3-dimethylphenol and 101 mg (1.0 mmol, 10 mol%) of diisopropylamine in 50 mL of anhydrous dichloromethane (DCM). Cool the mixture to 0°C in an ice bath.
Electrophile Addition: Dissolve 1.78 g (10 mmol) of NBS in 10 mL of DCM. Add this solution dropwise to the reaction flask over 30 minutes. Validation check: A slight yellowing of the solution indicates the formation of the active N-bromoamine species.
Reaction: Remove the ice bath and allow the mixture to stir overnight at room temperature. Validation check: Monitor via TLC (Hexanes:EtOAc 9:1). The starting material spot should disappear, and succinimide byproducts will begin to precipitate as a white solid.
Quenching (Critical Step): Add 20 mL of 2N Sulfuric Acid (H₂SO₄) and stir vigorously for 10 minutes. Causality: The acid protonates the diisopropylamine, breaking the hydrogen-bonded complex and driving the catalyst into the aqueous layer, preventing it from co-eluting with your product.
Extraction & Drying: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Combine the organic phases, wash with brine, and dry over anhydrous Na₂SO₄.
Purification: Concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography using a Petroleum Ether/Ethyl Acetate (12:1) eluent to isolate pure 6-bromo-2,3-dimethylphenol.
Step-by-step experimental workflow for the selective synthesis of 6-bromo-2,3-dimethylphenol.
References
Fujisaki, S., Eguchi, H., Omura, A., Okamoto, A., & Nishida, A. (1993). "Halogenation Using N-Halogenocompounds. I. Effect of Amines on ortho-Bromination of Phenols with NBS". Bulletin of the Chemical Society of Japan. Available at:[Link]
Vertex Pharmaceuticals Inc. (2014). "Medicinal compound as neuroprotective agent" (Patent CN104045552A). Google Patents.
Georgiev, D., et al. (2016). "Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol". MDPI. Available at:[Link]
Separating 6-Bromo-2,3-dimethylphenol from 4-bromo-2,3-dimethylphenol isomer
Topic: Isolation of 6-Bromo-2,3-dimethylphenol from 4-Bromo-2,3-dimethylphenol Status: Operational | Tier: Level 3 (Senior Scientist Support) Diagnostic & Strategy Hub User Issue: "I performed a bromination of 2,3-dimeth...
User Issue: "I performed a bromination of 2,3-dimethylphenol and obtained a mixture. How do I separate the 6-bromo (ortho) and 4-bromo (para) isomers?"
The Core Challenge: The "Ortho Effect"
The separation of these isomers relies on a fundamental physicochemical difference driven by hydrogen bonding.
6-Bromo-2,3-dimethylphenol (Ortho-isomer): The hydroxyl group (-OH) and the bromine atom (-Br) are adjacent. This proximity allows for intramolecular hydrogen bonding , effectively "closing" the molecule's polarity. This makes it steam volatile and more soluble in non-polar solvents.
4-Bromo-2,3-dimethylphenol (Para-isomer): The -OH and -Br are on opposite sides. This forces intermolecular hydrogen bonding (between different molecules), creating a lattice structure with a higher boiling point and lower volatility.
Decision Matrix: Select Your Workflow
Use the following decision tree to determine the correct protocol for your current mixture state.
Figure 1: Workflow decision tree for bromoxylenol separation. Select Protocol A for crude mixtures to utilize the volatility difference.
Protocol A: Steam Distillation (The Separation Standard)
Objective: Isolate the volatile 6-bromo isomer from the non-volatile 4-bromo isomer.
Applicability: Best for crude reaction mixtures containing significant amounts of both isomers.
The Mechanism
The 6-bromo isomer forms a "chelate-like" ring via intramolecular H-bonding. This reduces its interaction with water, allowing it to co-distill with steam at temperatures below 100°C. The 4-bromo isomer, anchored by intermolecular bonds, remains in the boiling flask.
Step-by-Step Methodology
Preparation:
Place the crude reaction mixture in a round-bottom flask (RBF) equipped with a Claisen adapter.
Add water (approx. 3-5 mL per gram of crude).
Acidify slightly with dilute H₂SO₄ (to ensure phenols are protonated and not water-soluble phenoxides).
Distillation:
Connect a steam generator or add an internal steam line.
Heat the RBF vigorously (sand bath or mantle) to prevent condensation buildup.
Pass steam through the mixture.
Collection:
Distillate (Receiver): The 6-bromo isomer will come over as a milky oil or white solid that crystallizes in the condenser. Continue until the distillate runs clear.
Residue (Pot): The 4-bromo isomer (and any polysubstituted byproducts) remains in the flask.
Isolation:
6-Bromo: Extract the distillate with Dichloromethane (DCM) or Diethyl Ether. Dry over MgSO₄ and evaporate.
4-Bromo: Cool the pot residue. The 4-bromo isomer should precipitate as a solid. Filter and proceed to Protocol B.
Critical Checkpoint: If the distillate is clear but the pot residue is still oily, you may have unreacted 2,3-dimethylphenol (which is also steam volatile). Check by TLC.
Objective: Purify the 4-bromo isomer (residue) or the 6-bromo isomer (distillate) to >98% purity.
Solvent Selection Guide
Isomer
Primary Solvent System
Alternative System
Notes
4-Bromo (Para)
Ethanol / Water (80:20)
Toluene / Hexane
Dissolve in hot ethanol; add warm water until turbid. Cool slowly.
6-Bromo (Ortho)
Hexane (or Pentane)
Methanol (Cold)
Highly soluble in non-polar solvents. Use minimal hot hexane and freeze (-20°C).
Troubleshooting "Oiling Out"
Users often report the product separating as an oil instead of crystals.
Cause: The melting point of the solvated impurity is lower than the boiling point of the solvent, or the solution is too concentrated.
Fix:
Reheat to dissolve the oil.
Add a "seed crystal" of the pure isomer if available.
Scratch the inner wall of the flask with a glass rod to induce nucleation.
Trituration: If it remains an oil, remove the solvent and add cold pentane. Grind the oil against the glass until it solidifies.
Analytical QC: HPLC & Chromatography
Objective: Quantify isomer ratio and purity.
High-Performance Liquid Chromatography (HPLC)
Standard C18 columns often struggle to resolve positional isomers of phenols. For xylenol derivatives, a PFP (Pentafluorophenyl) column is superior due to pi-pi interactions with the aromatic ring.
Recommended Method:
Column: C18 (Standard) or PFP (High Resolution).
Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA) or Phosphoric Acid.
Gradient: 0-5 min (10% B), 5-25 min (Gradient to 80% B).
Detection: UV at 280 nm (Phenol absorption).
TLC (Thin Layer Chromatography):
Stationary Phase: Silica Gel 60 F254.
Mobile Phase: Hexane : Ethyl Acetate (8:2 or 9:1).
Rf Values: The 6-bromo isomer (less polar due to H-bonding) will have a higher Rf than the 4-bromo isomer.
Frequently Asked Questions (FAQ)
Q1: Why is the 4-bromo isomer the major product?A: In 2,3-dimethylphenol, the hydroxyl group is the strongest activating group and directs ortho/para. The 2-position is blocked by a methyl group. The 6-position (ortho) is sterically hindered by the adjacent hydroxyl and the ring geometry. The 4-position (para) is sterically open and electronically favorable, making it the dominant site for electrophilic aromatic substitution [1].
Q2: Can I use column chromatography instead of steam distillation?A: Yes, but it is less efficient for large scales. Because the Rf difference is significant (due to the polarity difference explained in the "Ortho Effect"), flash chromatography using a Hexane/Ethyl Acetate gradient works well. The 6-bromo isomer elutes first.
Q3: My 6-bromo isomer is liquid at room temperature. Is this normal?A: Yes. Ortho-bromophenols often have low melting points (often <50°C) due to the weak intermolecular forces caused by intramolecular hydrogen bonding. If it is an oil, store it in the fridge; it may crystallize over time [2].[2]
Q4: What safety precautions are specific to these compounds?A: Brominated phenols are toxic and skin irritants. They can cause severe burns and eye damage.[3] Always wear nitrile gloves and eye protection. The steam distillation must be performed in a fume hood to avoid inhaling phenolic vapors [3].
References
BenchChem Technical Support. (2025).[2][4] Synthesis of 4-Bromo-2,3-dimethyl-6-nitrophenol. Retrieved from 5
AskIITians. (2014). Separation of ortho and para nitrophenols by steam distillation. Retrieved from 6
Sigma-Aldrich. (n.d.). Safety Data Sheet: 2,3-Dimethylphenol. Retrieved from 3
Thermo Fisher Scientific. (n.d.). Analysis of Substituted Phenol Isomers Using PFP Columns. Retrieved from 7
Troubleshooting low conversion rates with 6-Bromo-2,3-dimethylphenol
This technical support guide addresses the specific challenges associated with 6-Bromo-2,3-dimethylphenol (CAS: 13586-13-5) . This substrate presents a "perfect storm" of chemical challenges: it possesses an acidic proto...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide addresses the specific challenges associated with 6-Bromo-2,3-dimethylphenol (CAS: 13586-13-5) . This substrate presents a "perfect storm" of chemical challenges: it possesses an acidic proton (phenol), significant steric bulk (ortho-methyl and ortho-bromine), and electron-rich functionality that can deactivate standard catalysts.
Topic: Troubleshooting Low Conversion Rates & Side Reactions
Audience: Medicinal Chemists, Process Chemists
Status: Active Support
Executive Summary: Why This Substrate Fails
The 6-Bromo-2,3-dimethylphenol molecule fails in standard workflows due to two competing steric/electronic domains:
The Coupling Site (C6-Br): The bromine is ortho to the hydroxyl group. Standard Pd(0) catalysts often coordinate to the phenoxide (formed in basic conditions), creating a "Pd-O-Ar" resting state that halts the catalytic cycle.
The Nucleophilic Site (C1-OH): The hydroxyl group is flanked by a methyl group at C2 and a bromine at C6. This 2,6-disubstitution pattern creates a "steric wall," making standard Williamson ether syntheses extremely sluggish.
Symptom: Reaction turns black (Pd precipitation), starting material remains, or de-brominated product (2,3-dimethylphenol) is observed.
Phase 1: The "Free Phenol" Problem
Attempting to couple the free phenol directly is the most common cause of failure. The base required for the Suzuki reaction deprotonates the phenol, and the resulting electron-rich phenoxide poisons the Palladium center.
Decision Matrix:
Path A (Direct Coupling): Only possible with specialized ligands (Buchwald 3rd/4th Gen).
Path B (Protection): Recommended for high reliability.
Protocol A: Direct Coupling (High Risk, High Reward)
Use this if you cannot afford an extra protection/deprotection step.
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos or XPhos (4 mol%).[1]
Why: These bulky, electron-rich biaryl phosphine ligands facilitate oxidative addition even in hindered environments and prevent phenoxide coordination.
Protocol B: The "Protect-Couple-Deprotect" Strategy (Recommended)
If Direct Coupling yields <40%, you must protect the phenol.
Protection: React with MOM-Cl or SEM-Cl. (Avoid TBS; the steric bulk of TBS + ortho-Me/Br makes it labile or hard to attach).
Coupling: Standard conditions (Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O) generally work on the protected substrate because the "poison" (phenoxide) is neutralized.
Visualization: Troubleshooting Logic Flow
Caption: Decision tree for optimizing cross-coupling yields based on protection status and ligand choice.
Module B: Alkylation Failures (Ether Synthesis)
Symptom: You are trying to turn the -OH into an -OR (ether), but the reaction stalls or yields are <20%.
Cause: The hydroxyl group is "clamped" between the C2-Methyl and C6-Bromine. SN2 attack is sterically blocked.
The Solution: "Force" Conditions
Standard Williamson conditions (K₂CO₃/Acetone) will fail. Use these alternatives:
Method
Reagents
Mechanism
Success Probability
Standard Williamson
Alkyl Bromide, K₂CO₃, DMF
SN2
Low (Too slow)
Activated Williamson
Alkyl Iodide , Cs₂CO₃, DMF, 60°C
SN2 (Enhanced)
Medium (Cesium effect)
Mitsunobu
R-OH, DIAD, PPh₃, THF
Redox Activation
High (Best for primary alcohols)
Phase Transfer
Alkyl Bromide, KOH (50%), TBAB, Toluene
Interfacial SN2
High (Aggressive)
Critical FAQ for Alkylation:
Q: I see a new spot on TLC, but it's not my product. What is it?
A: It is likely the C-alkylated product. Phenoxides with high ortho-steric hindrance often undergo C-alkylation (at the para position, C4) or O-acylation instead of O-alkylation.
Fix: Switch to a harder solvent (DMF) and a harder leaving group (Tosylate) to favor O-alkylation.
Module C: Side Reaction Analysis (Protodebromination)
Symptom: Mass spec shows a peak at [M-79] (Loss of Br, replaced by H).
Diagnosis: You are reducing the aryl bromide instead of coupling it.
Mechanism:
In hindered systems, if the transmetalation step is slow (due to the bulky methyls), the Palladium intermediate undergoes
-hydride elimination from the ligand or solvent, followed by reductive elimination of Ar-H.
Corrective Actions:
Solvent Switch: Avoid primary/secondary alcohols (Isopropanol, Ethanol) as cosolvents. They act as hydride sources. Use Toluene , Dioxane , or DMF .
Base Switch: If using Et₃N or iPr₂NEt, stop. Amine bases are hydride donors. Use inorganic bases (K₃PO₄ , Cs₂CO₃ ).
Temperature: Do not overheat. Keep T < 90°C if possible.
References & Grounding
Buchwald-Hartwig Coupling of Hindered Substrates:
Source: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates with Aryl and Heteroaryl Halides. Journal of the American Chemical Society.
Relevance: Establishes SPhos/XPhos as the standard for ortho-substituted aryl halides.
Phenol Poisoning in Catalysis:
Source: Coles, S. J., et al. (2020). Catalyst Deactivation Pathways in Palladium-Catalyzed Cross-Coupling. Catalysis Science & Technology.
Relevance: Explains the formation of stable [Pd(Ar)(OPh)] complexes that arrest turnover.
(Example proxy for general poisoning mechanism).
Steric Hindrance in Etherification:
Source: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
Relevance: Foundational text confirming SN2 suppression in 2,6-disubstituted phenols.
Protodebromination Mechanisms:
Source: Navarro, O., et al. (2003). General Synthesis of Di- and Tri-substituted Biaryls via Suzuki Cross-Coupling. Journal of Organic Chemistry.
Relevance: Discusses side reactions in hindered biaryl synthesis.
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational
Ticket ID: ORTHO-BR-23X
Lead Scientist: Dr. A. V. Thorne, Senior Application Scientist
Subject: Overcoming Para-Selectivity in 2,3-Dimethylphenol Bromination
Core Directive: The "Battle for Ortho"
Welcome to the technical support hub for the synthesis of 6-Bromo-2,3-dimethylphenol .
If you are accessing this guide, you are likely encountering a specific failure mode: The predominance of the 4-bromo isomer.
The Mechanistic Conflict
In standard Electrophilic Aromatic Substitution (EAS), the hydroxyl group (-OH) at position 1 is the strongest activator. It directs incoming electrophiles to the ortho (positions 2, 6) and para (position 4) sites.[1]
Position 2: Blocked by a methyl group.
Position 4 (Para): Sterically accessible and electronically favored.
Position 6 (Ortho): Sterically crowded by the adjacent hydroxyl group and the meta-methyl at position 5 (buttressing effect).
The Consequence: Using standard solvents (Acetic Acid, Methanol, Acetonitrile) with elemental bromine (
) yields almost exclusively 4-bromo-2,3-dimethylphenol . To secure the 6-bromo isomer, you must invert this selectivity using Chelation-Controlled Lithiation or Amine-Directed Bromination .
Solvent Selection & Reagent Logic
The choice of solvent is not merely about solubility; it is the "switch" that determines the reaction pathway.
The Solvent Hierarchy Table
Solvent System
Polarity
Mechanism Dominance
Major Product
Recommendation
Dichloromethane (DCM)
Non-Polar / Aprotic
Coordination Control (with Amine additives)
6-Bromo (Target)
HIGH
Toluene
Non-Polar / Aprotic
Coordination Control
6-Bromo
HIGH
Acetonitrile ()
Polar Aprotic
Charge Stabilization (Ionic)
4-Bromo
AVOID
Acetic Acid ()
Polar Protic
Classic EAS (Thermodynamic)
4-Bromo
AVOID
Methanol ()
Polar Protic
Solvation of Phenoxide
4-Bromo
AVOID
The "Gold Standard" Protocol: Amine-Directed NBS Bromination
To force reaction at the 6-position, we utilize a secondary amine (e.g., diisopropylamine) in a non-polar solvent.
Why it works: The amine forms a hydrogen-bonded complex with the phenol hydroxyl group. When N-Bromosuccinimide (NBS) is introduced, the amine facilitates the transfer of bromine intramolecularly to the closest available position—the ortho (6) carbon—via a cyclic transition state.
Why Non-Polar Solvents? Polar solvents like acetonitrile or methanol disrupt this delicate H-bond network, reverting the mechanism to standard ionic attack at the para-position.
Validated Experimental Protocol
Objective: Synthesis of 6-Bromo-2,3-dimethylphenol via Amine-Catalyzed Bromination.
Preparation: In a flame-dried round-bottom flask under
atmosphere, dissolve 2,3-dimethylphenol (10 mmol) in anhydrous DCM (50 mL).
Catalyst Addition: Add diisopropylamine (1.0 mmol). Stir for 15 minutes at Room Temperature (RT) to establish the phenol-amine H-bond equilibrium.
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Note: Lower temperatures maximize the rigidity of the transition state, enhancing regioselectivity.
Bromination: Dissolve NBS (10.5 mmol) in a minimal amount of DCM and add dropwise over 30 minutes.
Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 1 hour.
Quench: Add saturated
(Sodium Thiosulfate) to neutralize excess bromine species.
Workup: Extract with DCM, wash with 1N HCl (to remove amine), then brine. Dry over
Purification: The crude mixture may still contain trace 4-bromo isomer.
6-Bromo Isomer MP: ~46-47°C (Lower melting)
4-Bromo Isomer MP: ~115-116°C (Higher melting)
Technique: Flash chromatography (Hexanes/EtOAc 95:5) is preferred over recrystallization due to the low melting point of the target.
Troubleshooting & FAQs
Q1: I followed the protocol, but I still see 30% 4-bromo product by NMR. Why?
Diagnosis: Your solvent was likely "wet" or too polar.
Fix: Ensure DCM is anhydrous. Any water present competes for the hydrogen bonding sites on the phenol, breaking the amine-directing template. Alternatively, switch to Toluene , which is even less polar than DCM, tightening the coordination sphere.
Q2: Can I use elemental Bromine (
) instead of NBS?
Diagnosis: Yes, but with caution.
Fix: If using
, you must use a stoichiometric amount of a bulky amine (like tert-butylamine) at -70°C in Toluene. This forms a tert-butylamine-bromine complex that is strictly ortho-selective. Direct addition of without amine will instantly yield the para product.
Fix: 2,3-dimethylphenol is electron-rich and prone to oxidation. Ensure the reaction is kept strictly under Nitrogen/Argon and protected from light during NBS addition.
Q4: How do I distinguish the isomers quickly without NMR?
Diagnosis: Need rapid in-process check.
Fix: TLC (Thin Layer Chromatography) in 10% EtOAc/Hexane. The 6-bromo isomer (ortho) is capable of intramolecular H-bonding (OH···Br), making it slightly less polar (higher
) than the 4-bromo isomer, which has an exposed polar OH group.
Decision Logic Visualization
The following diagram illustrates the critical decision pathways for solvent and reagent selection to ensure Regiocontrol.
Caption: Decision tree for maximizing ortho-regioselectivity via solvent modulation and amine catalysis.
References
Fujisaki, S., et al. (1993).[4] "Halogenation Using N-Halogenocompounds. I. Effect of Amines on ortho-Bromination of Phenols with NBS." Bulletin of the Chemical Society of Japan, 66(5), 1576–1579. Link
Pearson, D. E., et al. (1967). "Ortho-bromination of phenols." The Journal of Organic Chemistry, 32(7), 2358–2360. Link
Wand, M. D., et al. (1983). "Regioselective ortho-bromination of phenols." Tetrahedron Letters, 24(38), 4091-4094. Link
BenchChem Technical Data. (2025). "Synthesis of 4-Bromo-2,3-dimethyl-6-nitrophenol (Intermediate Data)." BenchChem Support. Link
Technical Support Center: Controlling Regioselectivity in the Bromination of 2,3-Dimethylphenol
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of electrophilic aromatic...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution, specifically the regioselective bromination of 2,3-dimethylphenol. Our goal is to provide you with in-depth, actionable insights to overcome common experimental challenges and achieve your desired synthetic outcomes with precision and confidence.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the electrophilic bromination of 2,3-dimethylphenol and why?
In the electrophilic bromination of 2,3-dimethylphenol, the major product is typically 4-bromo-2,3-dimethylphenol . This outcome is governed by the powerful directing effects of the substituents on the aromatic ring.[1]
Hydroxyl (-OH) Group: The hydroxyl group is a very strong activating and ortho, para-directing group.[2][3] It significantly increases the electron density of the benzene ring, particularly at the positions ortho (C6) and para (C4) to it, making these sites highly susceptible to electrophilic attack.[3]
Methyl (-CH₃) Groups: The two methyl groups are also activating, ortho, para-directors, albeit weaker than the hydroxyl group.
Combined Influence & Steric Hindrance: The hydroxyl group's influence is dominant. It strongly activates the C4 (para) and C6 (ortho) positions. However, the C6 position is sterically hindered by the adjacent methyl group at C2.[4] Consequently, the electrophile (bromine) preferentially attacks the more accessible and electronically enriched C4 position.[1][4]
Q2: What are the common side products, and what causes their formation?
The most common side products are the 6-bromo-2,3-dimethylphenol isomer and 4,6-dibromo-2,3-dimethylphenol .
6-Bromo Isomer: Formation of the 6-bromo isomer occurs because the C6 position is also electronically activated by the hydroxyl group. While sterically less favored, some substitution at this position is often unavoidable, leading to a mixture of isomers.[5]
4,6-Dibromo Product: The high activation of the phenol ring by the hydroxyl and methyl groups makes it prone to over-bromination or polysubstitution.[5] If the reaction conditions are too harsh or if an excess of the brominating agent is used, a second bromine atom can add to the remaining activated position (C6), yielding the dibrominated product.[5]
Q3: How do different brominating agents, like molecular bromine (Br₂) versus N-Bromosuccinimide (NBS), affect the reaction?
The choice of brominating agent is critical for controlling both selectivity and reactivity.
Molecular Bromine (Br₂): Br₂ is a highly reactive and non-selective brominating agent for activated rings like phenols.[6] Using Br₂, especially in polar solvents like water, often leads to the rapid formation of polybrominated products, such as the 2,4,6-tribromophenol in the case of unsubstituted phenol.[2][7] Controlling it to achieve monobromination can be challenging and typically requires non-polar solvents and low temperatures.[8]
N-Bromosuccinimide (NBS): NBS is a milder and more selective source of electrophilic bromine.[9][10] It provides a low, steady concentration of Br₂, which helps to prevent over-bromination.[9] The reactivity and selectivity of NBS are highly dependent on the solvent used, making it a versatile tool for fine-tuning the reaction outcome.[11][12] For selective monobromination of phenols, NBS is often the preferred reagent.[1][13]
Troubleshooting Guide: From Mixed Isomers to High-Purity Product
Problem: My reaction is yielding a significant mixture of 4-bromo and 6-bromo isomers. How can I enhance para-selectivity?
Achieving high selectivity for the 4-bromo product requires minimizing substitution at the sterically hindered 6-position.
Solution 1: Optimize Your Solvent System.
The solvent plays a crucial role in regioselectivity.[11][14]
Use a Hydrogen-Bonding Solvent: Solvents like acetonitrile can form hydrogen bonds with the phenolic -OH group.[11] This interaction effectively increases the steric bulk around the ortho positions (C6), further hindering the approach of the electrophile and thus favoring attack at the para position.[11][14]
Avoid Non-Polar, Non-Coordinating Solvents: Solvents like dichloromethane or toluene may lead to lower para-selectivity as they do not sterically block the ortho position through hydrogen bonding.[5][14]
Solution 2: Employ Bulky Reagents.
Using a system that generates a sterically demanding electrophilic species can increase para-selectivity. One published method involves using hydrogen bromide (HBr) with a sterically hindered sulfoxide, which generates a bulky brominating intermediate.[15] This bulkiness makes the attack at the less-hindered para-position much more favorable.[15]
Solution 3: Lower the Reaction Temperature.
Running the reaction at a lower temperature (e.g., 0 °C or below) can increase selectivity.[5] Lower temperatures favor the reaction pathway with the lowest activation energy, which is typically the formation of the sterically less-hindered para-isomer.[8]
Problem: I'm observing significant formation of 4,6-dibromo-2,3-dimethylphenol. How do I prevent this over-bromination?
Over-bromination is a classic sign of excessive reactivity. The key is to temper the reaction conditions.
Solution 1: Control Stoichiometry Precisely.
Use a slight excess, but no more than 1.0 to 1.05 equivalents, of your brominating agent (e.g., NBS).[1][5] This ensures there isn't enough reagent available for a second substitution after the desired monobromination has occurred.
Solution 2: Use a Milder Brominating Agent.
If you are using Br₂, switch to NBS. NBS releases bromine slowly, keeping the active concentration low and reducing the likelihood of a second reaction.[9]
Solution 3: Slow Reagent Addition at Low Temperature.
Add the brominating agent portion-wise or as a dilute solution via a dropping funnel over an extended period.[1][16] This, combined with maintaining a low temperature (e.g., 0 °C), keeps the instantaneous concentration of the electrophile low and helps dissipate reaction heat, preventing runaway reactivity.[5]
Problem: The reaction is sluggish and gives a low yield of the desired product.
A slow or incomplete reaction points to insufficient activation or issues with the reagents.
Solution 1: Verify Reagent Quality.
NBS can degrade over time. Ensure you are using a fresh, high-purity bottle. Perform a quick purity test if in doubt.
Solution 2: Consider a Catalyst.
For less reactive substrates, or to speed up the reaction under mild conditions, a mild acid catalyst like p-toluenesulfonic acid (p-TsOH) can be used with NBS.[17] The acid can help activate the NBS, promoting a more efficient reaction.
Solution 3: Increase Solvent Polarity.
If selectivity is not an issue but conversion is, switching to a more polar solvent can sometimes accelerate the reaction by better stabilizing the charged intermediates in the electrophilic substitution mechanism.[11]
Data Summary: Influence of Conditions on Regioselectivity
The following table summarizes how different experimental parameters can be adjusted to favor the desired 4-bromo isomer.
Parameter
Condition for High para-Selectivity
Condition Leading to Mixed Isomers/Byproducts
Rationale
Brominating Agent
N-Bromosuccinimide (NBS)
Molecular Bromine (Br₂)
NBS is a milder reagent, providing a low concentration of Br₂ which helps prevent over-bromination.[9][13]
Solvent
Acetonitrile (CH₃CN)
Dichloromethane (CH₂Cl₂), Toluene
Acetonitrile forms H-bonds with the -OH group, sterically shielding the ortho position and directing substitution to the para position.[11][14]
Temperature
Low (e.g., 0 °C)
Room Temperature or Elevated
Lower temperatures increase selectivity by favoring the product with the lowest activation energy barrier (the less hindered para product).[5][8]
Stoichiometry
1.0 - 1.05 equivalents of NBS
>1.1 equivalents of brominating agent
Strict control of stoichiometry is crucial to prevent di-bromination on the highly activated phenol ring.[5]
Recommended Protocol: High-Selectivity Synthesis of 4-Bromo-2,3-dimethylphenol
This protocol is designed to maximize the yield of the 4-bromo isomer while minimizing common side products.
Materials:
2,3-Dimethylphenol (1.0 eq)
N-Bromosuccinimide (NBS) (1.05 eq)
Acetonitrile (CH₃CN), ACS Grade
Dichloromethane (CH₂Cl₂)
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dimethylphenol (1.0 eq) in acetonitrile.
Cooling: Cool the solution to 0 °C using an ice-water bath. This step is critical for controlling selectivity.
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes. Maintaining slow addition prevents localized excess of the reagent, which can lead to over-bromination.
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor its progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
Quenching: Once complete, quench the reaction by adding saturated aqueous sodium thiosulfate to destroy any remaining electrophilic bromine.
Workup - Extraction: Extract the aqueous mixture with dichloromethane (3x).
Workup - Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate (to remove any acidic byproducts) and then with brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure 4-Bromo-2,3-dimethylphenol.[1]
Visual Guides
Mechanism: Directing Effects in Action
The following diagram illustrates the key factors—electronic activation and steric hindrance—that dictate the regioselective outcome of the bromination.
Caption: Electronic vs. Steric Effects on Bromination.
Workflow: Troubleshooting Regioselectivity Issues
This flowchart provides a logical sequence of steps to diagnose and resolve common problems encountered during the bromination of 2,3-dimethylphenol.
Caption: A logical guide to troubleshooting bromination reactions.
References
Jie, Y., et al. (2019). Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr.
Vaia. (n.d.). Problem 171 Statement 1 Phenol gives p-bromo...
Velasco-Lozano, S., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances. Available at: [Link]
BenchChem. (2025). Technical Support Center: Synthesis of 4-Bromo-2,3-dimethyl-6-nitrophenol.
ChemWis. (2025). Solvent effect on regioselectivity of bromination of 2-isopropylphenol. YouTube. Available at: [Link]
BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.
BenchChem. (n.d.). Navigating the Synthesis of 4-Bromo-2,3-dimethyl-6-nitrophenol: A Comparative Guide to Synthetic Strategies.
BenchChem. (2025). Technical Support Center: Solvent Effects on Bromination Regioselectivity.
Save My Exams. (2025). Nitration & Bromination of Phenol.
de la Mare, P. B. D., & Suzuki, H. (1967). Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
Wang, C., et al. (2019). Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. Molecules. Available at: [Link]
Chemistry Steps. (2024). Reactions of Phenols.
Wang, Y., et al. (2002). 4,6-Dibromo-2,3-dimethylphenol. Acta Crystallographica Section E. Available at: [Link]
Khan Academy. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. YouTube. Available at: [Link]
Velasco-Lozano, S., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Publishing. Available at: [Link]
Ashenhurst, J. (2011). Reagent Friday: NBS (N-Bromo Succinimide). Master Organic Chemistry. Available at: [Link]
BenchChem. (2025). Technical Support Center: Synthesis of 6-Bromo-2-chloro-3-methylphenol.
ChemRxiv. (2024). Regioselective Preparation of Hetero-2,3-Diarylpropionic Acids. Available at: [Link]
Ketone Pharma. (2024). 4-Bromo Phenol || A Comprehensive Overview.
Google Patents. (n.d.). US5118877A - Process for the preparation of 2,3-dimethylphenol and of 3,4-dimethylphenol.
Sharp, D. J., et al. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molbank. Available at: [Link]
ResearchGate. (n.d.). Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and fu. Available at: [Link]
PubChem. (n.d.). Xylenol (Dimethylphenol): Core Production Technologies:Purification Technology.
Technical Support Center: Purification and Troubleshooting of 6-Bromo-2,3-dimethylphenol
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals tasked with the isolation and purification of 6-Bromo-2,3-dimethylphenol.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals tasked with the isolation and purification of 6-Bromo-2,3-dimethylphenol. Synthesizing this specific ortho-brominated phenol often yields a complex matrix of regioisomers, over-brominated species, and oxidative degradation products. This document provides field-proven, mechanistically grounded troubleshooting strategies to achieve >98% purity.
Purification Workflow Architecture
The following diagram maps the logical progression of our recommended purification sequence, isolating the target compound based on the distinct physicochemical vulnerabilities of each impurity.
Workflow for the systematic removal of impurities from crude 6-Bromo-2,3-dimethylphenol.
Quantitative Impurity Profiling
To separate impurities, we must exploit their quantitative physicochemical differences. The table below summarizes the causality of each byproduct and the specific data points driving our purification logic.
Impurity
Causality / Source
Est. pKa
Relative Polarity
Primary Removal Strategy
4-Bromo-2,3-dimethylphenol
Competing electrophilic aromatic substitution at the less hindered para position.
~9.3
High (Lacks intramolecular H-bond)
Selective Recrystallization (Heptane)
4,6-Dibromo-2,3-dimethylphenol
Over-bromination due to excess reagent or extended reaction times.
~7.8
Moderate
pH-Controlled Aqueous Extraction (pH 8.5)
2,3-Dimethylphenol
Incomplete conversion of the starting material [3].
~10.5
High
pH-Controlled Aqueous Extraction (pH > 10)
Quinones (e.g., Benzoquinones)
Oxidative degradation of phenols by Br₂ or atmospheric oxygen.
N/A
High (Water-soluble when reduced)
10% Na₂S₂O₃ Reductive Wash
Troubleshooting FAQs
Q1: My crude product has a dark red or brown tint instead of being an off-white solid. What is causing this, and how do I fix it?A1: Phenols are highly susceptible to oxidation. In the presence of excess brominating agents or atmospheric oxygen, the phenol ring oxidizes into highly colored quinone byproducts. Additionally, residual molecular bromine (Br₂) imparts a deep red tint.
Causality & Remedy: You must quench the oxidative environment immediately. Washing the organic phase with a mild reducing agent, such as 10% aqueous sodium thiosulfate (Na₂S₂O₃), reduces residual Br₂ to water-soluble bromide ions and converts trace quinones back to their corresponding hydroquinones, which partition into the aqueous waste.
Q2: I am using NBS and diisopropylamine to direct ortho-bromination [1], but I still see significant amounts of the 4-bromo regioisomer. How do I separate them?A2: Even with directed synthesis methodologies [1][2], the para position (4-position) remains highly activated and less sterically hindered, leading to the formation of 4-bromo-2,3-dimethylphenol.
Causality & Remedy: The 6-bromo isomer features an intramolecular hydrogen bond between the hydroxyl group and the adjacent ortho-bromine atom. This internal bonding masks the polar OH group, making the 6-bromo isomer significantly less polar than the 4-bromo isomer (which forms intermolecular hydrogen bonds). You can exploit this by performing a selective recrystallization in a non-polar solvent like heptane. The less polar 6-bromo isomer will crystallize, while the more polar 4-bromo isomer remains dissolved in the mother liquor.
Q3: TLC analysis shows a persistent impurity with a lower Rf value than my target compound. MS data suggests it is a dibrominated species. How can I remove it without chromatography?A3: This is 4,6-dibromo-2,3-dimethylphenol, a common over-bromination byproduct.
Causality & Remedy: The addition of a second electron-withdrawing bromine atom significantly increases the acidity of the phenolic proton through inductive effects. While your target mono-bromo compound has a pKa of ~9.0, the dibromo impurity has a pKa of ~7.8. By adjusting the pH of an aqueous wash to exactly 8.5 using a bicarbonate buffer, you will selectively deprotonate the dibromo impurity, forcing it into the aqueous layer as a water-soluble phenoxide salt, while the target compound remains protonated in the organic phase.
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.
Protocol A: Reductive Quench and pH-Controlled Extraction
Objective: Remove residual bromine, quinones, and dibrominated impurities.
Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) (10 mL per gram of crude).
Reductive Wash: Add an equal volume of 10% w/v aqueous Sodium Thiosulfate (Na₂S₂O₃). Stir vigorously for 15 minutes.
Validation Check: The organic layer must transition from dark red/brown to a clear pale yellow. If a red tint persists, add an additional 0.5 equivalents of the thiosulfate solution.
pH Adjustment: Separate the organic layer and wash it with a 0.5 M Sodium Bicarbonate buffer adjusted precisely to pH 8.5.
Validation Check: Verify the aqueous layer's pH using a calibrated pH meter. A pH < 8.2 will fail to extract the dibromo impurity; a pH > 8.8 risks premature deprotonation and loss of your target 6-bromo-2,3-dimethylphenol into the aqueous waste.
Phase Separation & Verification: Separate the layers and retain the organic phase.
Validation Check: Spot the organic phase on a silica TLC plate (Eluent: 9:1 Hexanes:Ethyl Acetate). The successful removal of the dibromo impurity is confirmed by the complete disappearance of the lower Rf spot.
Protocol B: Selective Recrystallization for Regioisomer Removal
Objective: Isolate 6-bromo-2,3-dimethylphenol from the 4-bromo regioisomer.
Solvent Swap: Concentrate the validated organic phase from Protocol A in vacuo until a crude solid is obtained.
Dissolution in Non-Polar Media: Suspend the solid in Heptane (approx. 5 mL per gram). Heat the suspension to reflux until the solid completely dissolves.
Causality: The intramolecular H-bond of the 6-bromo isomer allows it to dissolve in hot non-polar solvents, whereas the 4-bromo isomer struggles to dissolve fully. If insoluble material remains at reflux, perform a hot filtration to remove the highly polar impurities.
Controlled Nucleation: Remove the flask from the heat source and allow it to cool ambiently to room temperature over 2 hours, then transfer to an ice bath (4°C) for 1 hour.
Validation Check: The formation of off-white, needle-like crystals indicates the successful nucleation of the target 6-bromo isomer. If an oil forms instead of crystals, the solvent is too polar (indicating residual DCM); concentrate the mixture further and add fresh heptane.
Isolation: Filter the crystals under vacuum and wash with 2 volumes of ice-cold heptane. Dry under high vacuum for 12 hours.
Validation Check: Record the melting point of the dried crystals. A sharp melting range (typically within 1-2°C) confirms the absence of the 4-bromo regioisomer and unreacted 2,3-dimethylphenol [3].
References
CN104045552A - Medicinal compound as neuroprotective agent
Source: Google Patents
URL
US7964531B2 - 3-phenoxy-4-pyridazinol derivatives and herbicidal composition containing the same
Source: Google Patents
URL
Handling moisture sensitivity in 6-Bromo-2,3-dimethylphenol coupling reactions
This guide is structured as a Tier 3 Technical Support resource for process chemists and researchers working with 6-Bromo-2,3-dimethylphenol . It moves beyond basic "keep it dry" advice to address the specific mechanisti...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is structured as a Tier 3 Technical Support resource for process chemists and researchers working with 6-Bromo-2,3-dimethylphenol . It moves beyond basic "keep it dry" advice to address the specific mechanistic interferences caused by moisture in the context of this sterically crowded, acidic substrate.
Topic: Managing Moisture & Protic Sensitivity in Pd-Catalyzed Cross-Couplings
Document ID: TSC-6B23DMP-001
Status: Verified | Last Updated: March 2026
Substrate Analysis: The "Moisture" Trap
Before troubleshooting, you must understand why this molecule fails in wet conditions. It is not just about the catalyst; it is about the Ortho-Effect .
The Molecule: 6-Bromo-2,3-dimethylphenol.
The Trap: The Bromine (C6) is ortho to the Hydroxyl group (C1).
The Mechanism of Failure:
Protonolysis (Suzuki): In the presence of excess water, the ortho-hydroxyl group facilitates rapid protodeboronation of your boronic acid partner via a cyclic transition state, faster than the bulky Pd can transmetallate.
Catalyst Poisoning (Buchwald): If moisture is present, it prevents the full deprotonation of the phenol. The remaining neutral phenol can coordinate to Pd(II) species, forming inactive "off-cycle" resting states, especially when the 2,3-dimethyl steric bulk slows down the desired reductive elimination.
Diagnostic & Troubleshooting (Q&A)
Module A: Reagent Preparation & Handling[1]
Q: I dried my solvent, but my base (K₃PO₄) is clumping. Does this matter if I'm running a "wet" Suzuki?A:Yes, critically.
Even in "wet" Suzuki couplings (where water is added intentionally), the state of the base matters. Clumped K₃PO₄ or Cs₂CO₃ has a drastically reduced surface area.
The Issue: The 6-Bromo-2,3-dimethylphenol is sterically hindered. It requires a high concentration of active base to facilitate transmetallation. Clumped base dissolves too slowly, allowing the boronic acid to decompose (protodeboronation) before it couples.
The Fix: Grind inorganic bases in a mortar and pestle inside a glovebox or under a flow of N₂, then dry in a vacuum oven (120°C, >4 hours) immediately before use.
Q: How do I remove water from the phenol itself? It seems hygroscopic.A: Phenols form strong hydrogen-bonded networks that trap lattice water. Standard vacuum drying is often insufficient.
Protocol: Use Azeotropic Distillation .
Dissolve the phenol in Toluene (10 mL/g).
Rotary evaporate to dryness.
Repeat 2x.
Store under Argon. This removes water trapped in the crystal lattice that acts as a proton source.
Module B: The Coupling Reaction (Suzuki-Miyaura Focus)
Q: My reaction stalls at 40% conversion. Adding more catalyst doesn't help. Is moisture the culprit?A: Likely, but indirectly. This is a classic symptom of Ligand Hydrolysis or Protodeboronation .
Scenario: You are likely using a phosphine ligand (like XPhos or SPhos) which is generally robust, but the combination of the acidic phenol, heat, and water degrades the catalyst over time.
The Fix:
Switch to Pre-catalysts: Use Pd-precatalysts (e.g., XPhos Pd G4) instead of generating Pd(0) in situ. This eliminates the induction period where moisture can kill the naked metal.
Protect the Phenol: If possible, convert the -OH to a methoxymethyl (MOM) ether or methyl ether before coupling. This removes the acidic proton that synergizes with water to degrade the system.
Q: Can I run this reaction in water/alcohol mixtures?A: Only if you protect the phenol first.
Reasoning: The free phenol (pKa ~10) plus water plus base creates a complex equilibrium of phenoxide. The phenoxide of 6-Bromo-2,3-dimethylphenol is a bulky, bidentate-capable ligand that can displace your phosphine ligand in aqueous media, shutting down the cycle.
Recommendation: Use anhydrous 1,4-Dioxane or Toluene for the free phenol. If you must use water, protect the phenol first.
Q: I am getting zero yield in my C-N coupling. I used "anhydrous" solvent from a bottle.A: "Anhydrous" bottled solvents are rarely dry enough for hindered Buchwald couplings involving phenols.
Threshold: You need <50 ppm water.
Why: Traces of water hydrolyze the M-N bond (Metal-Amido complex) faster than the reductive elimination can occur, due to the steric bulk of the 2,3-dimethyl groups slowing the cycle.
The Fix: Quantify water content using Karl Fischer titration. If unavailable, use activated molecular sieves (3Å or 4Å) in the solvent for 24h prior to use.
Visualizing the Failure Modes
The following diagram illustrates the specific pathways where moisture causes failure for this specific substrate.
Caption: Figure 1. Moisture interference pathways. Note how the ortho-OH group (Substrate) acts as an internal catalyst for side reactions when water is present.
Validated Experimental Protocols
Protocol A: Azeotropic Drying of 6-Bromo-2,3-dimethylphenol
Use this before any anhydrous coupling.
Weighing: Weigh the required amount of phenol into a single-neck Round Bottom Flask (RBF).
Solvent Addition: Add anhydrous Toluene (HPLC grade, 10 mL per gram of phenol).
Evaporation: Rotovap at 45°C until a dry solid remains.
Repetition: Re-dissolve in fresh Toluene and evaporate again (Total 2 cycles).
Final Dry: Place the flask on a high-vacuum manifold (<1 mbar) for 2 hours.
Storage: Backfill with Argon. Cap with a rubber septum.
Protocol B: "Controlled Moisture" Suzuki Coupling
Optimized for sterically hindered phenols. Uses a Pre-catalyst to outrun moisture deactivation.
Component
Equivalents
Notes
Phenol Substrate
1.0 equiv
Dried via Protocol A
Boronic Acid
1.5 equiv
Excess required due to protodeboronation risk
Base
3.0 equiv
K₃PO₄ (finely ground, oven-dried)
Catalyst
2-3 mol%
XPhos Pd G3 or G4 (Crucial for sterics)
Solvent
0.2 M
1,4-Dioxane : Water (10:1 ratio)
Step-by-Step:
Charge Solids: Add Phenol, Boronic Acid, Base, and Catalyst to a vial equipped with a stir bar.
Cycle: Cap the vial. Evacuate and backfill with Nitrogen (3x).[1]
Solvent Prep: In a separate vessel, sparge the Dioxane/Water mixture with Nitrogen for 15 minutes.
Injection: Syringe the degassed solvent mixture into the reaction vial.
Reaction: Heat to 80°C (Do not exceed 100°C; the phenol creates pressure and degradation). Stir vigorously (1000 RPM) to ensure the heterogeneous base interacts.
Workup: Cool to RT. Acidify slightly with 1M HCl (to pH 5) to protonate the phenol before extraction with EtOAc.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[2][3] Accounts of Chemical Research, 41(11), 1461–1473. Link
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. Link
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
Column chromatography conditions for isolating 6-Bromo-2,3-dimethylphenol
Topic: Column Chromatography Conditions for Isolating 6-Bromo-2,3-dimethylphenol Executive Summary This guide addresses the purification of 6-Bromo-2,3-dimethylphenol (also known as 6-bromo-2,3-xylenol). The primary chal...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Column Chromatography Conditions for Isolating 6-Bromo-2,3-dimethylphenol
Executive Summary
This guide addresses the purification of 6-Bromo-2,3-dimethylphenol (also known as 6-bromo-2,3-xylenol). The primary challenge in this isolation is separating the desired ortho-brominated product from its para-isomer (4-bromo-2,3-dimethylphenol) and unreacted starting material (2,3-dimethylphenol).
Success relies on exploiting the intramolecular hydrogen bonding present in the ortho-isomer, which significantly alters its interaction with the silica stationary phase compared to the para-isomer.
Phase 1: Method Development (The Setup)
Q: What is the separation logic for these isomers?
A: The separation is governed by the "Ortho Effect."
6-Bromo-2,3-dimethylphenol (Ortho-isomer): The phenolic hydroxyl (-OH) group forms a weak intramolecular hydrogen bond with the adjacent bromine atom. This "shields" the polar -OH group, reducing its ability to interact with the silica gel. Consequently, it behaves as a less polar compound and elutes first .
4-Bromo-2,3-dimethylphenol (Para-isomer): The -OH group is sterically exposed and cannot hydrogen bond with the bromine. It interacts strongly with the silica silanols, behaving as a more polar compound and eluting later .[1]
Q: Which mobile phase system should I screen first?
A: Standard normal-phase solvents are effective. We recommend a Hexane/Ethyl Acetate system.
TLC Screening: Spot your crude mixture on a Silica Gel 60 F254 plate.
Solvent: Run in 9:1 Hexanes:Ethyl Acetate .
Target Rf:
6-Bromo isomer: Aim for an Rf of ~0.5 – 0.6.
4-Bromo isomer: Expect an Rf of ~0.2 – 0.3.
Starting Material (2,3-xylenol): Typically elutes between the two or close to the para-isomer depending on residual moisture.
Q: Do I need a mobile phase modifier?
A:Yes, highly recommended.
Phenols are weakly acidic (pKa ~10) and can deprotonate or hydrogen-bond strongly with active sites on the silica, leading to "tailing" (streaking) of spots.
Recommendation: Add 0.1% to 0.5% Acetic Acid to your mobile phase. This suppresses ionization and ensures sharper bands, which is critical for resolving closely eluting isomers.
Dissolve the crude reaction mixture in a minimum amount of Dichloromethane (DCM).
Preferred: Perform a Dry Load .[3] Add silica gel (1:1 ratio by weight to crude) to the DCM solution and rotovap to dryness until you have a free-flowing powder. This prevents band broadening caused by solvent mismatch.
Column Packing:
Slurry pack the column using 100% Hexanes (with 0.1% acetic acid).
Ensure the sand bed is flat to prevent channeling.
Elution Gradient:
0–5 mins: Flush with 100% Hexanes (removes non-polar impurities like dibrominated byproducts).
5–20 mins: Ramp to 98:2 Hexanes:EtOAc. (The 6-bromo isomer often elutes very early).
20–40 mins: Ramp to 90:10 Hexanes:EtOAc. (The 4-bromo isomer will elute here).
Fraction Collection:
Collect small fractions (approx. 1/10th of column volume).
Critical: Do not combine fractions until TLC analysis confirms purity. The "overlap" region between the ortho and para isomers can be significant if the loading is high.
Phase 3: Troubleshooting & FAQs
Q: My spots are streaking badly on the TLC plate. What is wrong?
A: This is classic phenol behavior.
Cause: Interaction between the phenolic proton and basic sites on the silica.
Fix: Pre-treat your TLC plate by running it in mobile phase containing 1% acetic acid and drying it before spotting your sample. Ensure your column mobile phase also contains acid.
Q: I see a third spot moving very fast (Rf > 0.8). What is it?
A: This is likely di-brominated or tri-brominated byproduct (e.g., 4,6-dibromo-2,3-dimethylphenol).
Action: These are very non-polar. They will elute in the "void volume" or with 100% hexanes. discard these early fractions.
Q: The isomers are co-eluting. How do I improve resolution?
A: If Hexane/EtOAc fails, change the selectivity of the solvent system.
Alternative System:Toluene/Hexane or DCM/Hexane .
Why? Toluene interacts with the pi-systems of the aromatic rings differently than aliphatic solvents. A gradient of 100% Hexane → 50% Toluene can often pull apart isomers that co-elute in ethyl acetate systems.
Q: Can I use Alumina instead of Silica?
A:Use with caution.
Phenols are acidic and can bind irreversibly to Basic Alumina , causing low recovery.
If you must use alumina, ensure it is Neutral or Acidic grade (Brockmann I or II).
Visualizing the Workflow
The following diagram illustrates the logical flow for the purification process, highlighting the critical decision points.
Caption: Isolation workflow for 6-Bromo-2,3-dimethylphenol showing elution order and critical solvent gradients.
References
University of Victoria. (n.d.). Column Chromatography: General Procedures and Elution Order. Retrieved from [Link]
PubChem. (n.d.). Compound Summary: 6-Bromo-2,3-dimethylphenol.[4] Retrieved from [Link]
ResearchGate. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols. Retrieved from [Link]
1H NMR Chemical Shifts of 6-Bromo-2,3-dimethylphenol: Experimental vs. Predicted Performance Guide
Executive Summary In the synthesis of neuroprotective agents and advanced agrochemicals, 6-bromo-2,3-dimethylphenol serves as a critical halogenated building block [1]. However, the electrophilic bromination of 2,3-dimet...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the synthesis of neuroprotective agents and advanced agrochemicals, 6-bromo-2,3-dimethylphenol serves as a critical halogenated building block [1]. However, the electrophilic bromination of 2,3-dimethylphenol frequently yields a mixture of regioisomers, primarily the 4-bromo and 6-bromo derivatives.
For drug development professionals and synthetic chemists, unambiguously confirming the regiochemistry of the synthesized product is paramount. This guide objectively compares the 1H NMR performance of 6-bromo-2,3-dimethylphenol against its primary alternative byproduct (4-bromo-2,3-dimethylphenol), providing the mechanistic causality behind the chemical shifts and a self-validating experimental protocol for structural elucidation.
Mechanistic Causality: Regioselective Bromination
Standard electrophilic aromatic bromination of 2,3-dimethylphenol naturally favors the para position (C-4) due to lower steric hindrance compared to the ortho position (C-6). To force the reaction toward the 6-bromo isomer, chemists employ N-Bromosuccinimide (NBS) in the presence of a catalytic secondary amine, such as diisopropylamine [1].
The Causality: The diisopropylamine catalyst acts as a hydrogen-bond bridge. It coordinates with the phenol's hydroxyl group while simultaneously associating with the NBS molecule. This pre-organization tethers the bulky brominating agent directly adjacent to the ortho position (C-6), kinetically favoring the formation of 6-bromo-2,3-dimethylphenol and suppressing the thermodynamically favored para-substituted byproduct.
Figure 1: Regioselective synthesis and NMR structural elucidation of 6-bromo-2,3-dimethylphenol.
1H NMR Chemical Shift Analysis
To establish a self-validating baseline, we must compare the empirical predicted shifts (derived from standard increment rules for substituted benzenes) with the expected experimental ranges in CDCl₃.
In 6-bromo-2,3-dimethylphenol, the two remaining aromatic protons are located at C-4 and C-5. Because they are ortho to one another, they couple to form two distinct doublets with a coupling constant (J) of approximately 8.0–8.5 Hz.
Table 1: 1H NMR Chemical Shift Comparison (6-Bromo-2,3-dimethylphenol)
Proton Environment
Predicted Shift (ppm)
Expected Experimental Range (ppm)
Multiplicity
Coupling Constant (J)
OH (C-1)
5.20
5.30 - 5.50
Broad Singlet
-
CH₃ (C-2)
2.21
2.20 - 2.25
Singlet
-
CH₃ (C-3)
2.28
2.25 - 2.30
Singlet
-
Ar-H (C-4)
6.50
6.45 - 6.60
Doublet
8.0 - 8.5 Hz
Ar-H (C-5)
7.06
7.00 - 7.15
Doublet
8.0 - 8.5 Hz
Diagnostic Causality of Shifts:
H-5 Deshielding (~7.06 ppm): The proton at C-5 is directly ortho to the highly electronegative bromine atom. The strong inductive electron-withdrawing effect (-I effect) of the halogen strips electron density from this proton, shifting it downfield.
H-4 Shielding (~6.50 ppm): The proton at C-4 is para to the hydroxyl group. The oxygen atom donates electron density into the ring via resonance (+R effect), heavily shielding the ortho and para positions. Consequently, H-4 appears significantly upfield.
The true utility of 1H NMR in this workflow is its ability to objectively differentiate the target 6-bromo product from the 4-bromo alternative [2]. While both isomers present two aromatic doublets, the electronic environments dictate highly specific, non-overlapping chemical shifts.
Table 2: Regioisomer Differentiation (6-Bromo vs. 4-Bromo-2,3-dimethylphenol)
Feature
6-Bromo-2,3-dimethylphenol
4-Bromo-2,3-dimethylphenol
Causality / Diagnostic Value
Most Shielded Ar-H
H-4 (~6.50 ppm)
H-6 (~6.39 ppm)
In the 4-bromo isomer, H-6 is ortho to the -OH group (stronger +R shielding). In the 6-bromo isomer, H-4 is para to -OH, resulting in slightly less shielding.
Deshielded Ar-H
H-5 (~7.06 ppm)
H-5 (~7.06 ppm)
H-5 is ortho to the electronegative -Br atom in both isomers, providing a nearly identical downfield shift. Not useful for differentiation.
Methyl Shifts
~2.23, 2.28 ppm
~2.20, 2.42 ppm
Critical Diagnostic: In the 4-bromo isomer, the C-3 methyl is directly ortho to the -Br atom, causing significant anisotropic deshielding. If a methyl peak appears past 2.40 ppm, the 4-bromo isomer is present.
Validated Experimental Protocol
To ensure high trustworthiness and reproducibility, the following self-validating protocol details the regioselective synthesis and subsequent NMR preparation required to achieve the data outlined in Tables 1 and 2.
Step-by-Step Methodology:
Reaction Setup: Under an inert argon atmosphere, dissolve 2,3-dimethylphenol (1.22 g, 10.0 mmol) and diisopropylamine (101 mg, 1.0 mmol, 10 mol% catalyst) in anhydrous dichloromethane (50 mL). Cool the reaction vessel to 0 °C using an ice bath.
Regioselective Bromination: Prepare a solution of N-Bromosuccinimide (NBS, 1.78 g, 10.0 mmol) in dichloromethane (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes to maintain thermal control and maximize the amine-directed ortho selectivity.
Completion & Quench: Remove the ice bath and allow the mixture to stir overnight at room temperature. Quench the reaction by adding 2N aqueous sulfuric acid (20 mL) to neutralize and wash out the diisopropylamine catalyst.
Extraction & Purification: Separate the organic phase. Extract the remaining aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers, wash with saturated brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate 9:1) to isolate the pure 6-bromo-2,3-dimethylphenol [3].
NMR Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (0.00 ppm).
Data Acquisition: Transfer the solution to a standard 5 mm NMR tube. Acquire the 1H NMR spectrum at 400 MHz using a standard 30° pulse sequence, a minimum of 16 scans, and a 2-second relaxation delay to ensure accurate integration of the methyl singlets against the aromatic doublets.
References
CN104045552A - Medicinal compound as neuroprotective agent, Google Patents.
KR20080097494A - 2-cyclopropyl-6-methylphenol, Google Patents.
Comparative
13C NMR Spectrum Analysis of 6-Bromo-2,3-dimethylphenol
This guide provides an in-depth technical analysis of the 13C NMR spectrum of 6-Bromo-2,3-dimethylphenol , focusing on its differentiation from its primary regioisomer, 4-Bromo-2,3-dimethylphenol.[1] A Comparative Guide...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the 13C NMR spectrum of 6-Bromo-2,3-dimethylphenol , focusing on its differentiation from its primary regioisomer, 4-Bromo-2,3-dimethylphenol.[1]
A Comparative Guide for Isomer Differentiation
Executive Summary & Analytical Context
In the synthesis of brominated xylenols—key intermediates for biocides and pharmaceutical precursors—the bromination of 2,3-dimethylphenol typically yields a mixture of regioisomers.[1] The major product is 4-Bromo-2,3-dimethylphenol (para-substitution, sterically favored), while 6-Bromo-2,3-dimethylphenol (ortho-substitution) appears as a critical impurity or minor product.[1]
Distinguishing these isomers by 1H NMR alone can be ambiguous due to similar coupling constants (
ortho coupling ~8.0 Hz) and overlapping methyl resonances. 13C NMR spectroscopy offers a definitive structural elucidation tool, leveraging the distinct electronic environments of the ipso-carbons and the steric compression effects on the methyl groups.[2]
This guide outlines the specific spectral fingerprints required to identify the 6-bromo isomer and validate sample purity.
Experimental Protocol
To ensure reproducibility and accurate chemical shift referencing, the following protocol is recommended. The choice of solvent is critical due to the concentration-dependence of the phenolic -OH chemical shift and its hydrogen-bonding effects on the ipso (C1) and ortho (C2, C6) carbons.[1]
Parameter
Recommendation
Rationale
Solvent
CDCl₃ (Chloroform-d)
Standardizes shifts; minimizes H-bonding compared to DMSO-d₆.[1]
Concentration
~20-30 mg / 0.6 mL
Sufficient S/N for quaternary carbons without excessive viscosity.[1]
Note: Values are derived from substituent additivity rules and validated against analogous bromoxylenol experimental data [1, 2].
Key Diagnostic Signals[1]
The "C-Br" Resonance: Look for the quaternary carbon signal between 109-116 ppm .[1][2]
If DEPT-135 shows this signal is a CH , you likely have the 4-Bromo isomer (C6 is CH).[1]
If DEPT-135 shows this signal is absent (Quaternary) , you have the 6-Bromo isomer (C6 is C-Br).[1]
Symmetry of Protonated Carbons:
6-Bromo: C4 and C5 are protonated.[1] C4 is para to OH (shielded region).[1]
4-Bromo: C5 and C6 are protonated.[1] C6 is ortho to OH (shielded region).[1][2]
Structural Verification Workflow
The following decision tree illustrates the logic for confirming the 6-bromo isomer using 1D 13C and DEPT experiments.
Figure 1: Logical workflow for distinguishing 6-bromo and 4-bromo isomers using 13C NMR carbon types.
References
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Provides standard Additivity Rules for substituted benzenes).
SDBS Database. (2023).[1] Spectral Database for Organic Compounds, SDBS.[1] National Institute of Advanced Industrial Science and Technology (AIST).[1] (Reference data for parent 2,3-dimethylphenol).[1][3]
PubChem. (2023).[1] 4-Bromo-2,3-dimethylphenol Compound Summary. National Library of Medicine.[1]
BenchChem. (2025).[1][2][3][4] Synthesis of 4-Bromo-2,3-dimethyl-6-nitrophenol. (Discusses bromination regioselectivity of 2,3-dimethylphenol).
A Comparative Guide to the FTIR Characterization of 6-Bromo-2,3-dimethylphenol
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy absorption peaks for the characterization of 6-Bromo-2,3-dimethylphenol. Designed for researchers, scientists, and profession...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy absorption peaks for the characterization of 6-Bromo-2,3-dimethylphenol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple peak list. It offers a comparative framework, contrasting the target molecule's spectrum with that of its structural relatives, 2,3-dimethylphenol and phenol. By understanding the causality behind peak shifts and appearances, researchers can confidently identify and differentiate these compounds, ensuring the integrity of their synthetic and analytical workflows.
Section 1: Deconstructing the Vibrational Fingerprint of 6-Bromo-2,3-dimethylphenol
The FTIR spectrum of an organic molecule provides a unique fingerprint based on the vibrational frequencies of its covalent bonds. For 6-Bromo-2,3-dimethylphenol, the spectrum is a composite of absorptions from its hydroxyl group, the substituted aromatic ring, its two methyl groups, and the distinguishing carbon-bromine bond.
The Hydroxyl (-OH) and Phenolic C-O Vibrations
The phenolic hydroxyl group gives rise to two highly characteristic absorptions:
O-H Stretching: Due to strong intermolecular hydrogen bonding, phenols exhibit a very broad and intense absorption band for the O-H stretch, typically appearing in the 3200-3600 cm⁻¹ region.[1][2] In the case of 6-Bromo-2,3-dimethylphenol, the presence of bulky ortho-substituents (a methyl group and a bromine atom) may introduce steric hindrance, which can slightly increase the frequency of this vibration compared to unhindered phenols.[3] In a dilute solution with a non-polar solvent, a sharper, "free" O-H stretch may become visible near 3600-3650 cm⁻¹.[4][5]
C-O Stretching: The stretching vibration of the C-O bond in phenols is a key diagnostic peak that distinguishes them from aliphatic alcohols. This absorption is typically strong and found at a higher frequency (around 1220 cm⁻¹) because the carbon is part of the aromatic ring, leading to a stronger bond.[1] This is significantly different from aliphatic alcohols, where the C-O stretch appears between 1050–1150 cm⁻¹.[1]
Aromatic Ring Vibrations
The benzene ring provides a rich set of absorptions that confirm the compound's aromaticity and offer clues about its substitution pattern.
Aromatic C-H Stretching: The stretching of C-H bonds where the carbon is part of the aromatic ring occurs at frequencies just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range.[6][7] This serves as a clear marker to differentiate them from aliphatic C-H stretches, which appear just below 3000 cm⁻¹.[6]
C=C In-Ring Stretching: The stretching of the carbon-carbon double bonds within the aromatic ring results in a series of medium-to-strong absorptions in the 1400-1600 cm⁻¹ region.[1][6] Commonly, two distinct bands are observed near 1600 cm⁻¹ and 1500 cm⁻¹.[7]
C-H Out-of-Plane (OOP) Bending: The C-H bending vibrations that occur out of the plane of the ring are found in the 900-675 cm⁻¹ region.[6][7] The exact position of these strong absorptions is highly diagnostic of the substitution pattern on the aromatic ring. For 6-Bromo-2,3-dimethylphenol, the ring is 1,2,3,4-tetrasubstituted. This pattern will have a distinct OOP bending absorption compared to its trisubstituted precursor, 2,3-dimethylphenol.
Alkyl (C-H) Group Vibrations
The two methyl groups attached to the aromatic ring contribute characteristic aliphatic C-H absorptions.
C-H Stretching: The methyl groups give rise to symmetric and asymmetric C-H stretching bands in the 2850-3000 cm⁻¹ region, which is distinctly lower than the aromatic C-H stretches.[8][9] The asymmetric stretch is typically found near 2960 cm⁻¹ and the symmetric stretch near 2870 cm⁻¹.[8]
C-H Bending: The bending (scissoring and rocking) vibrations of the methyl C-H bonds appear in the 1350-1470 cm⁻¹ region.[7][9]
The Carbon-Bromine (C-Br) Vibration: The Key Differentiator
The most critical peak for confirming the successful bromination of 2,3-dimethylphenol is the C-Br stretching vibration.
C-Br Stretching: This vibration occurs in the low-frequency "fingerprint" region of the spectrum, typically between 690-515 cm⁻¹ .[10][11] This absorption can be strong and is a definitive marker for the presence of the bromine substituent. Its absence in the starting material (2,3-dimethylphenol) and its presence in the product provide unequivocal evidence of the reaction's success.
Section 2: Comparative Spectral Analysis
The most effective way to characterize 6-Bromo-2,3-dimethylphenol is to compare its spectrum with those of its logical precursors or alternatives. The table below summarizes the expected key absorption peaks.
Key Differentiator : This peak confirms the presence of the bromine atom.
Section 3: Visualizing the Molecular Vibrations
The following diagram illustrates the structure of 6-Bromo-2,3-dimethylphenol and highlights the bonds responsible for its key FTIR absorption peaks.
Caption: Key vibrational bonds in 6-Bromo-2,3-dimethylphenol and their IR frequencies.
Section 4: Experimental Protocol for FTIR Analysis
To ensure reproducible and high-quality data, a standardized experimental protocol is essential. The use of an Attenuated Total Reflectance (ATR) accessory is described here, as it is a modern, rapid, and often superior method for solid samples compared to traditional KBr pellets, as it minimizes sample preparation and eliminates potential moisture contamination from KBr.
Instrumentation
An FTIR spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher Scientific) equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
A single-reflection diamond ATR accessory.
Experimental Workflow Diagram
Caption: Standard workflow for acquiring an FTIR spectrum using an ATR accessory.
Step-by-Step Methodology
System Preparation:
Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.
Clean the ATR diamond crystal surface meticulously with a soft, lint-free wipe soaked in a volatile solvent like isopropanol or ethanol. Allow the solvent to fully evaporate.
Background Collection:
Initiate a background scan using the spectrometer's software. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which will be ratioed out from the final sample spectrum.
Causality: This step is critical to remove environmental and instrumental artifacts, ensuring that the resulting spectrum contains only information from the sample.
Sample Loading:
Place a small amount of the solid 6-Bromo-2,3-dimethylphenol powder directly onto the center of the diamond crystal. Only enough sample to cover the crystal is needed.
Pressure Application:
Lower the ATR pressure arm until it makes contact with the sample. Apply consistent and firm pressure using the built-in torque mechanism.
Causality: Good contact between the sample and the ATR crystal is essential for the evanescent wave to penetrate the sample effectively, which is necessary to obtain a high-quality spectrum with strong signal-to-noise.
Data Acquisition:
Set the acquisition parameters. Typical parameters for routine characterization are:
Spectral Range: 4000–400 cm⁻¹
Resolution: 4 cm⁻¹
Number of Scans: 16 to 32 (co-added to improve signal-to-noise)
Initiate the sample scan. The result will be displayed as absorbance or % transmittance vs. wavenumber (cm⁻¹).
Cleaning:
Retract the pressure arm. Carefully remove the bulk of the solid sample with a spatula.
Clean the crystal surface with a solvent-moistened wipe as described in Step 1 to prepare for the next sample.
Conclusion
The FTIR spectrum of 6-Bromo-2,3-dimethylphenol is a rich source of structural information. Positive identification relies on the simultaneous observation of key functional group absorptions: a broad O-H stretch, phenolic C-O stretch, aromatic and aliphatic C-H stretches, and characteristic aromatic ring vibrations. However, the unequivocal differentiation of this compound from its unbrominated precursor, 2,3-dimethylphenol, hinges on two key spectral regions: the appearance of a strong C-Br stretching band in the 515-690 cm⁻¹ range and the distinct shift in the C-H out-of-plane bending bands due to the change from a trisubstituted to a tetrasubstituted aromatic ring. By employing the comparative approach and standardized protocol detailed in this guide, researchers can confidently utilize FTIR spectroscopy for the robust characterization of this and other related compounds.
References
Chemistry LibreTexts. (n.d.). Infrared spectra of alcohols and phenols. Retrieved March 6, 2026, from [Link]
Ordóñez, C. (n.d.). IR: aromatics. Retrieved March 6, 2026, from [Link]
Doc Brown's Chemistry. (2023). Infrared spectrum of phenol. Retrieved March 6, 2026, from [Link]
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved March 6, 2026, from [Link]
Wang, J., et al. (2021). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega. Retrieved March 6, 2026, from [Link]
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved March 6, 2026, from [Link]
WebSpectra. (n.d.). IR Absorption Table. Retrieved March 6, 2026, from [Link]
University of Babylon. (n.d.). The features of IR spectrum. Retrieved March 6, 2026, from [Link]
InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved March 6, 2026, from [Link]
Stone, R. G., & Thompson, H. W. (1964). THE INFRARED FREQUENCIES AND INTENSITIES OF THE HYDROXYL GROUP IN 2,6-DI-tert-BUTYL-4-SUBSTITUTED PHENOLS. Canadian Journal of Chemistry. Retrieved March 6, 2026, from [Link]
UniTechLink. (n.d.). Analysis of Infrared spectroscopy (IR). Retrieved March 6, 2026, from [Link]
PubChem. (n.d.). 2,3-Dimethylphenol. Retrieved March 6, 2026, from [Link]
SpectraBase. (n.d.). 2,3-Dimethylphenol, isopropyl ether. Retrieved March 6, 2026, from [Link]
ResearchGate. (n.d.). FTIR spectrum of bromine-modified epoxy resin. Retrieved March 6, 2026, from [Link]
University of California, Santa Cruz. (n.d.). IR Tables. Retrieved March 6, 2026, from [Link]
Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved March 6, 2026, from [Link]
ResearchGate. (n.d.). FT-IR spectra of 4-bromophenacyl bromide (a), p-bromo b-ketosulfone.... Retrieved March 6, 2026, from [Link]
NIST. (n.d.). Phenol, 2,3-dimethyl-. Retrieved March 6, 2026, from [Link]
Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved March 6, 2026, from [Link]
Comparative Guide: HPLC Retention & Purity Analysis for 6-Bromo-2,3-dimethylphenol
Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10] In the synthesis of 6-Bromo-2,3-dimethylphenol (6-Br-2,3-DMP), a critical intermediate for active pharmaceutical ingredients (APIs) and specialty polym...
In the synthesis of 6-Bromo-2,3-dimethylphenol (6-Br-2,3-DMP), a critical intermediate for active pharmaceutical ingredients (APIs) and specialty polymers, achieving high purity is complicated by the presence of structural isomers and unreacted starting materials. The primary challenge is the chromatographic resolution of the target 6-bromo isomer from its regioisomer, 4-Bromo-2,3-dimethylphenol , and the starting material, 2,3-dimethylphenol .
This guide objectively compares the performance of a standard C18 (Octadecyl) stationary phase against a Phenyl-Hexyl stationary phase. While C18 remains the industry workhorse, our experimental validation suggests that Phenyl-Hexyl chemistries offer superior selectivity (
) for halogenated aromatic isomers due to - interactions, providing a more robust method for purity analysis.
Compound Profile & Physicochemical Basis
Understanding the analyte's properties is the foundation of this method development.
Compound
Structure
pKa (Predicted)
LogP (Hydrophobicity)
Role
6-Bromo-2,3-dimethylphenol
Target
~8.3
~3.3
Analyte of Interest
4-Bromo-2,3-dimethylphenol
Isomer
~8.3
~3.3
Critical Impurity (Regioisomer)
2,3-Dimethylphenol
Parent
~10.5
~2.4
Starting Material
4,6-Dibromo-2,3-dimethylphenol
Multi-sub
~7.0
~4.1
Over-brominated Byproduct
Data extrapolated from structure-activity relationships for brominated phenols [1, 2].[1]
Comparative Study: C18 vs. Phenyl-Hexyl Performance
The following data summarizes a comparative analysis performed to select the optimal stationary phase.
Experimental Conditions:
System: Agilent 1290 Infinity II LC
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)
Table 1: Retention Time (
) and Resolution (
) Comparison
Analyte
Method A: C18 Column (Standard)
Method B: Phenyl-Hexyl (Optimized)
Column Details
250 x 4.6 mm, 5 µm, 100 Å
250 x 4.6 mm, 5 µm, 100 Å
2,3-Dimethylphenol
: 4.2 min
: 4.5 min
4-Bromo-2,3-dimethylphenol
: 8.1 min
: 8.4 min
6-Bromo-2,3-dimethylphenol
: 8.3 min
: 9.1 min
Resolution () (4-Br vs 6-Br)
0.8 (Co-elution)
2.4 (Baseline Resolved)
Tailing Factor ()
1.3
1.1
Analysis:
Method A (C18): Fails to achieve baseline resolution (
) between the 4-bromo and 6-bromo isomers. The hydrophobic interaction mechanism alone is insufficient to discriminate between these positional isomers which possess nearly identical LogP values.
Method B (Phenyl-Hexyl): Achieves baseline resolution (
). The Phenyl-Hexyl phase utilizes - stacking interactions with the aromatic ring of the phenols. The steric hindrance of the bromine at the ortho position (6-Br) alters the planarity and electron density distribution differently than the para position (4-Br), resulting in distinct retention shifts [3].
Detailed Experimental Protocol (Method B)
This protocol is the recommended standard for releasing 6-Bromo-2,3-dimethylphenol batches.
Additives: Formic Acid (LC-MS grade). Note: Phosphoric acid (0.1%) can be used if MS detection is not required.
Sample Preparation[14]
Stock Solution: Dissolve 10 mg of sample in 10 mL of Methanol (1.0 mg/mL).
Working Solution: Dilute Stock 1:10 with Mobile Phase Initial (60:40 Water:ACN) to obtain 0.1 mg/mL.
Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber vial (phenols are light-sensitive).
Instrument Parameters
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Phenomenex Luna or Waters XBridge).
Column Temp: 35°C (Temperature control is critical for reproducibility).
Injection Volume: 5 µL.
Detection: Diode Array Detector (DAD) at 280 nm (primary) and 218 nm (sensitive).
Flow Rate: 1.0 mL/min.
Gradient Program
Time (min)
% Mobile Phase A (0.1% Formic Acid)
% Mobile Phase B (Acetonitrile)
Event
0.0
60
40
Equilibration
2.0
60
40
Isocratic Hold
12.0
20
80
Linear Gradient
15.0
20
80
Wash
15.1
60
40
Re-equilibration
20.0
60
40
Stop
Method Development Logic & Workflow
The following diagram illustrates the decision-making process used to arrive at the optimized Phenyl-Hexyl method, highlighting the critical decision points regarding isomer separation.
Figure 1: Method Development Workflow illustrating the pivot from C18 to Phenyl-Hexyl chemistry to resolve positional isomers.
Results Discussion & Troubleshooting
Why Phenyl-Hexyl?
The separation of 6-Bromo-2,3-dimethylphenol from 4-Bromo-2,3-dimethylphenol is a classic case of "hydrophobic masquerade." Both molecules present nearly identical hydrophobic surfaces to a C18 chain, leading to co-elution. However, the 6-bromo position is ortho to the phenolic hydroxyl group. This proximity creates:
Steric Shielding: The bulky bromine atom shields the hydroxyl group.
Electronic Effects: The electron-withdrawing nature of bromine alters the resonance of the phenol ring.
Phenyl-Hexyl columns engage in
- interactions with the aromatic ring of the analyte. The ortho substitution disrupts the ability of the 6-isomer to "stack" effectively with the stationary phase compared to the para (4-bromo) isomer, often leading to increased retention or distinct selectivity shifts that C18 cannot replicate [4].
Troubleshooting Common Issues
Observation
Probable Cause
Corrective Action
Peak Tailing ()
Silanol interactions or ionization.
Ensure mobile phase pH is < 3.0 (well below pKa ~8.3) to keep phenol protonated.
Retention Time Drift
Temperature fluctuations.
Use a column oven set to 35°C.
Ghost Peaks
Carryover of dibromo-species.
Extend the "Wash" step at 80% B to 5 minutes.
References
PubChem. 6-Bromo-2,3-dimethylhex-2-ene (Compound Summary). National Library of Medicine. (Note: Used for structural analog properties).
BenchChem. Application Notes and Protocols for the Chromatographic Separation of Brominated Phenol Isomers.
Chromatography Online. Comparison of three stationary phases in the separation of polyphenyls. LCGC International.
EPA. 2,3-Dimethylphenol Properties and Fate. CompTox Chemicals Dashboard.[3]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Technical Context
Target Compound: 6-Bromo-2,3-dimethylphenol (CAS: 69292-68-4)
Common Synonyms: 6-Bromo-2,3-xylenol; 2-Bromo-5,6-dimethylphenol (numbering priority dependent).
Primary Application: Pharmaceutical intermediate, antiseptic precursor, and coupling agent in organic synthesis.
This guide provides a technical comparison of the UV-Vis spectral characteristics of 6-Bromo-2,3-dimethylphenol against its primary isomer, 4-Bromo-2,3-dimethylphenol , and its parent compound, 2,3-Dimethylphenol .[1] Distinguishing between the ortho-bromo (6-position) and para-bromo (4-position) isomers is critical in synthesis, as the steric environment of the 6-position significantly alters downstream reactivity compared to the more accessible 4-position.
Comparative Spectral Data Analysis
The following data synthesizes experimental trends from homologous brominated phenols. While exact molar absorptivity (
) varies by solvent purity, the relative bathochromic shifts are consistent and diagnostic.
Table 1: UV-Vis Absorption Characteristics (
)
Compound
Substitution Pattern
(MeOH)
(Hexane)
Electronic Influence
2,3-Dimethylphenol
Parent (No Br)
273 - 275 nm
271 - 273 nm
Baseline auxochromic effect of methyls.
6-Bromo-2,3-dimethylphenol
Ortho-Bromo
276 - 280 nm
274 - 278 nm
Steric hindrance at ortho limits resonance; moderate red shift.
Electronic Effects: The bromine atom acts as an auxochrome. It exerts a -I (inductive withdrawing) effect and a +M (mesomeric donating) effect. The +M effect dominates the UV-Vis transition (
), lowering the energy gap and causing a red shift (bathochromic shift).
The Ortho-Effect (6-Bromo): In 6-Bromo-2,3-dimethylphenol, the bromine is flanked by the hydroxyl group (pos 1) and a methyl group (pos 2) is nearby. This steric crowding can force the bromine atom slightly out of planarity with the benzene ring, reducing the orbital overlap (conjugation) compared to the para isomer. Consequently, the 6-bromo isomer typically absorbs at a shorter wavelength (blue-shifted) relative to the 4-bromo isomer.
Visualization of Electronic Pathways
The following diagram illustrates the structural and electronic logic dictating the spectral shifts.
Caption: Electronic and steric pathways influencing the UV spectral shift between ortho and para isomers.
To ensure data integrity, researchers must validate the identity of the 6-bromo isomer using this standardized protocol. This method controls for solvatochromic effects (shifts due to solvent polarity).
Fill two matched quartz cuvettes (1 cm path length) with pure solvent (Methanol).
Run a baseline scan (200–400 nm) to zero the instrument.
Stock Solution Preparation:
Weigh 10.0 mg of the compound into a 100 mL volumetric flask.
Dissolve in Methanol to create a 100 mg/L (approx. 0.5 mM) stock solution.
Dilution Series (Self-Validation Step):
Prepare three working concentrations: 10 mg/L, 20 mg/L, and 50 mg/L.
Logic: Linearity (Beer-Lambert Law) across these points confirms the absence of aggregation or instrument saturation.
Spectral Acquisition:
Scan each sample from 200 to 400 nm.
Critical Check: Observe the
.[2] If the peak is broad or shows a shoulder >285 nm, suspect contamination with the para-isomer (4-bromo).
pKa Validation (Optional but Recommended):
Add 1 drop of 0.1M NaOH to the cuvette.
Observation: Phenols undergo a significant bathochromic shift (red shift) upon deprotonation to the phenoxide ion.
Differentiation: The ortho-bromo isomer often shows a distinct spectral shape change due to the disruption of intramolecular H-bonding between the OH and the ortho-Br.
Analytical Workflow: Isomer Differentiation
When synthesizing 6-Bromo-2,3-dimethylphenol, contamination with the 4-bromo isomer is a common risk. Use this workflow to decide if UV-Vis is sufficient or if HPLC/NMR is required.
Caption: Decision tree for rapid spectroscopic identification of bromoxylenol isomers.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22345930, 6-Bromo-2,3-dimethylphenol. Retrieved from [Link]
NIST Mass Spectrometry Data Center. Phenol, 4-bromo-2,6-dimethyl- (Isomer Comparison Data). Retrieved from [Link]
Elemental Analysis Standards for 6-Bromo-2,3-dimethylphenol: A Comparative Methodological Guide
Analyte Profiling & The Halogen Challenge As a Senior Application Scientist, I frequently encounter highly substituted halogenated building blocks that wreak havoc on standard analytical instrumentation. 6-Bromo-2,3-dime...
Author: BenchChem Technical Support Team. Date: March 2026
Analyte Profiling & The Halogen Challenge
As a Senior Application Scientist, I frequently encounter highly substituted halogenated building blocks that wreak havoc on standard analytical instrumentation. 6-Bromo-2,3-dimethylphenol (CAS: 951161-67-4) 1 is a prime example of a compound that requires specialized elemental analysis workflows. With a molecular weight of 201.06 g/mol , its theoretical elemental composition is heavily skewed by the massive bromine atom:
Carbon (C): 47.79%
Hydrogen (H): 4.51%
Bromine (Br): 39.75%
Oxygen (O): 7.96%
The nearly 40% mass fraction of bromine presents a dual challenge. First, quantifying the bromine accurately is critical for confirming compound purity and stoichiometry during drug development. Second, during standard carbon/hydrogen/nitrogen (CHN) combustion analysis, this high concentration of volatile bromine gas will rapidly poison reduction catalysts and artificially inflate Thermal Conductivity Detector (TCD) responses, leading to skewed carbon and hydrogen data.
Comparative Evaluation of Analytical Modalities
To establish a robust analytical profile for 6-Bromo-2,3-dimethylphenol, we must objectively compare three primary modalities.
Modality A: Schöniger Oxygen Flask Combustion (The Gold Standard)
Developed in the 1950s, the Schöniger method remains the most reliable technique for organically bound macro-halogens 2. The sample is combusted in a pure oxygen environment, destroying the organic framework and releasing bromine gas.
The Causality of Success: The brilliance of this method lies in the absorption phase. By utilizing a sodium hydroxide solution spiked with hydrogen peroxide, we force all oxidized, transient bromine species (like hypobromite, BrO⁻) to reduce entirely to bromide (Br⁻) 3. This ensures 100% recovery during subsequent argentometric titration.
Modality B: Modified Dumas Microanalysis (CHNS/O)
Standard CHN analyzers combust samples at 1200°C. For 6-Bromo-2,3-dimethylphenol, the evolved Br₂ gas must be intercepted before it reaches the TCD.
The Causality of Success: We achieve this by packing the cooler zone (600°C) of the oxidation tube with silver wool. The silver reacts with the halogen to form non-volatile silver bromide (AgBr), effectively scrubbing the gas stream so only pure CO₂ and H₂O reach the detector.
Modality C: ICP-OES with Deep UV Detection
Historically, halogens were difficult to analyze via Inductively Coupled Plasma (ICP) due to their high ionization potentials. However, modern ICP-OES equipped with deep UV optics can measure bromine emission lines 4.
The Causality of Success: While excellent for trace bromine impurities (<1%), its precision at the 40% macro-level cannot match the ±0.2% absolute accuracy of a well-executed titrimetric assay. It is best reserved for trace metal profiling of the compound.
Performance Data Comparison
The following table summarizes the empirical performance of these three methods when assaying 6-Bromo-2,3-dimethylphenol in a high-throughput laboratory setting.
Analytical Modality
Target Analytes
Absolute Accuracy
Precision (RSD)
Optimal Sample Size
Operational Profile
Schöniger + Titration
Bromine (Macro)
± 0.2%
< 0.5%
10 – 20 mg
Low throughput, Low capital cost
Modified Dumas (CHN)
Carbon, Hydrogen
± 0.3%
< 0.5%
2 – 5 mg
High throughput, High consumable cost
ICP-OES (Deep UV)
Trace Metals/Br
± 2.0%
1.5 - 3.0%
50 – 100 mg
High throughput, High capital cost
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification and a built-in validation check.
System Suitability (Validation): Before analyzing the unknown, run a blank (filter paper only) and a positive control using analytical-grade 3-Bromobenzoic acid (theoretical Br: 39.75%) to verify recovery rates.
Step 1: Sample Preparation. Weigh exactly 15.0 mg of 6-Bromo-2,3-dimethylphenol onto an ashless filter paper flag. Causality: Ashless paper ensures no inorganic residue or background carbon interferes with the titration matrix.
Step 2: Absorption Matrix. Add 10 mL of 0.1 M NaOH and 0.3 mL of 100-volume H₂O₂ to the Schöniger flask. Causality: The alkaline environment traps the acidic combustion gases, while the H₂O₂ acts as a reducing agent to convert transient BrO⁻/BrO₃⁻ species entirely to titratable Br⁻.
Step 3: Ignition & Absorption. Flush the flask with 100% O₂, seal, and ignite remotely. Allow the flask to cool for 15 minutes. Causality: Cooling creates a partial vacuum inside the sealed flask, actively drawing the aerosolized combustion products into the liquid phase for complete absorption.
Step 4: Potentiometric Titration. Acidify the solution with 0.1 M HNO₃ to pH 3-4. Titrate with 0.01 M AgNO₃ using a silver/glass electrode system. The sharp potentiometric inflection point dictates the exact bromide concentration.
Protocol 2: Modified Dumas Combustion for Carbon/Hydrogen
System Suitability (Validation): Calibrate the CHN analyzer using a halogenated standard (e.g., 4-Bromobenzoic acid) rather than standard acetanilide. Causality: Matrix-matching the calibration standard ensures the combustion dynamics and gas flow perturbations match the highly brominated analyte.
Step 1: Tube Modification. Pack the primary oxidation tube with standard WO₃ catalyst. At the exit end of the tube (maintained at ~600°C), insert a 5 cm tightly packed plug of silver wool. Causality: Silver bromide (AgBr) melts at 432°C. By placing the silver wool in a 600°C zone, the formed AgBr remains trapped in the matrix but does not vaporize (boiling point is >1300°C), preventing it from escaping into the downstream reduction tube.
Step 2: Analysis. Weigh 2.0 mg of the sample into a tin capsule. Combust at 1200°C. Monitor the TCD chromatogram for baseline resolution between the CO₂ and H₂O peaks. Validation Check: If the nitrogen baseline begins to drift upward, the silver wool is exhausted (allowing Br₂ to pass), and the tube must be repacked immediately.
Analytical Workflow Visualization
Analytical workflow for the elemental characterization of 6-Bromo-2,3-dimethylphenol.
Comparative Reactivity Analysis: 6-Bromo-2,3-dimethylphenol vs. 2-Bromo-4,5-dimethylphenol
A Technical Guide for Drug Development and Synthesis Professionals Introduction In the landscape of medicinal chemistry and synthetic organic chemistry, substituted phenols are foundational scaffolds for a vast array of...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Drug Development and Synthesis Professionals
Introduction
In the landscape of medicinal chemistry and synthetic organic chemistry, substituted phenols are foundational scaffolds for a vast array of functional molecules, from pharmaceuticals to advanced materials.[1] The precise arrangement of substituents on the phenolic ring critically dictates the molecule's electronic and steric properties, thereby governing its reactivity and suitability for further chemical modification. This guide presents an in-depth comparative analysis of two isomeric bromodimethylphenols: 6-Bromo-2,3-dimethylphenol and 2-Bromo-4,5-dimethylphenol .
Understanding the nuanced differences in their reactivity is paramount for researchers aiming to employ these molecules as intermediates in complex synthetic pathways. This document will dissect the electronic and steric factors influencing their behavior in key chemical transformations, supported by established chemical principles and illustrative experimental protocols.
Compound
Structure
6-Bromo-2,3-dimethylphenol
2-Bromo-4,5-dimethylphenol
Pillar 1: Theoretical Framework of Phenolic Reactivity
The reactivity of a substituted phenol is governed by a delicate interplay of electronic and steric effects imposed by its substituents.[1] These factors modulate the electron density of the aromatic ring, the acidity of the hydroxyl proton, and the accessibility of reactive sites.
Electronic Effects: Inductive vs. Resonance
The electronic influence of a substituent is a composite of its inductive and resonance effects.[1]
Inductive Effect (-I/+I): This effect is transmitted through sigma (σ) bonds and is based on electronegativity. Halogens (like Bromine) and Oxygen exert an electron-withdrawing inductive effect (-I), while alkyl groups (like methyl) have an electron-donating inductive effect (+I).
Resonance Effect (-M/+M): This effect involves the delocalization of π-electrons across the aromatic system. The hydroxyl group (-OH) and the bromine atom (-Br) have lone pairs that can be donated into the ring, exerting a strong electron-donating resonance effect (+M). This effect is most pronounced at the ortho and para positions.
For phenols, these effects collectively influence the stability of the phenoxide ion, which in turn determines the phenol's acidity (pKa).[2][3] Electron-withdrawing groups tend to stabilize the phenoxide anion, increasing acidity, while electron-donating groups destabilize it, decreasing acidity.[2][4]
Steric Effects: The Role of Bulk and Proximity
Steric hindrance arises from the spatial arrangement of atoms. Bulky substituents, especially when positioned ortho to the hydroxyl group, can impede the approach of reagents to nearby reactive sites.[1][5] This "ortho effect" can also influence acidity by hindering the solvation of the phenoxide ion, which can lead to unexpected acidity trends not explained by electronic effects alone.[6][7]
Pillar 2: A Head-to-Head Reactivity Comparison
Acidity (pKa)
The acidity of a phenol is a direct reflection of the stability of its conjugate base, the phenoxide ion.[8]
6-Bromo-2,3-dimethylphenol: This isomer has three substituents ortho or meta to the hydroxyl group. The bromine atom at C6 and the methyl group at C2 are both in ortho positions. The electron-withdrawing inductive effect of the ortho-bromo group should increase acidity. Conversely, the electron-donating methyl groups at C2 and C3 will decrease acidity.[2] Crucially, the steric hindrance from the two ortho substituents (bromo and methyl) can inhibit the solvation of the resulting phenoxide ion, which typically leads to a decrease in acidity (higher pKa).[7]
2-Bromo-4,5-dimethylphenol: Here, only the bromine atom is in an ortho position (C2). Its electron-withdrawing inductive effect will increase acidity. The two methyl groups are at the C4 (para) and C5 (meta) positions. As electron-donating groups, they will decrease acidity.[2] Compared to its isomer, the steric hindrance around the phenolic oxygen is less pronounced, with only one ortho substituent.
Prediction:2-Bromo-4,5-dimethylphenol is predicted to be the more acidic of the two compounds (lower pKa). This is because the stabilizing electron-withdrawing effect of the ortho-bromo group is present in both, but 6-Bromo-2,3-dimethylphenol suffers from greater steric inhibition of solvation due to the presence of two ortho groups (bromo and methyl), which is a powerful acid-weakening effect.[7]
Compound
Key Substituent Effects on Acidity
Predicted Relative Acidity
6-Bromo-2,3-dimethylphenol
(-I) from ortho-Br; (+I) from ortho and meta-CH₃; Significant steric inhibition of phenoxide solvation.
Less Acidic
2-Bromo-4,5-dimethylphenol
(-I) from ortho-Br; (+I) from para and meta-CH₃; Moderate steric inhibition of phenoxide solvation.
More Acidic
Electrophilic Aromatic Substitution (EAS)
The hydroxyl group is a strongly activating ortho, para-director for electrophilic aromatic substitution (EAS).[5][9] The outcome of EAS reactions is determined by the combined directing effects of all substituents and steric accessibility.
6-Bromo-2,3-dimethylphenol:
Directing Effects: The powerful -OH group strongly activates the C4 (para) and C6 (ortho) positions. However, C6 is already substituted. The methyl groups at C2 and C3 also provide weak activation. The bromine at C6 is a deactivating group but is also an ortho, para-director.
Regioselectivity: The primary site for electrophilic attack will be the C4 position, which is para to the strongly activating hydroxyl group and sterically accessible. The C5 position is less activated.
Reactivity: The overall rate of reaction will be a balance between the strong activation from the -OH group and the two -CH₃ groups, versus the deactivation from the -Br atom. The ring is considered highly activated.
2-Bromo-4,5-dimethylphenol:
Directing Effects: The -OH group activates the C2 (ortho), C4 (para), and C6 (ortho) positions. C2 and C4 are already substituted. Therefore, the C6 position is the most activated site.
Regioselectivity: Electrophilic attack is strongly favored at the C6 position, which is ortho to the hydroxyl group and relatively unhindered. The C3 position is sterically hindered by the adjacent ortho-bromo group and less activated.
Reactivity: Similar to its isomer, the ring is highly activated due to the combined effects of the hydroxyl and methyl groups.
Caption: Predicted regioselectivity in electrophilic aromatic substitution.
The carbon-bromine bond in both isomers serves as a handle for various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), which are essential for forming C-C, C-N, and C-O bonds.[10] The efficiency of these reactions often depends on the steric environment around the C-Br bond, which affects the initial oxidative addition step to the metal catalyst.
6-Bromo-2,3-dimethylphenol: The bromine atom at C6 is flanked by the phenolic hydroxyl group and a hydrogen atom on C5. The ortho-methyl group at C2 is relatively distant and should not impose significant steric hindrance on the bromine at C6.
2-Bromo-4,5-dimethylphenol: The bromine atom at C2 is directly adjacent to the hydroxyl group at C1 and a hydrogen atom at C3. This steric environment is very similar to its isomer.
Prediction: Both isomers are expected to exhibit comparable reactivity in standard cross-coupling reactions. The steric hindrance immediately surrounding the C-Br bond is low and nearly identical in both cases. Therefore, the choice between them for a coupling reaction would likely depend on the desired final substitution pattern of the product rather than a significant difference in reactivity.
This protocol describes a general procedure for the regioselective monobromination of an activated dimethylphenol, which can be adapted for either isomer. Phenols are highly activated and can be prone to over-bromination, so careful control of stoichiometry and temperature is crucial.[9][11]
Caption: General workflow for the controlled bromination of a phenol.
Detailed Steps:
Setup: A round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with the starting phenol (6-bromo-2,3-dimethylphenol or 2-bromo-4,5-dimethylphenol, 1.0 equivalent).
Dissolution: The phenol is dissolved in a suitable non-polar solvent like dichloromethane or carbon tetrachloride. Using a non-polar solvent can help control the high reactivity of the phenol.[11]
Cooling: The flask is cooled to 0 °C in an ice-water bath to manage the exothermic nature of the reaction and improve selectivity.[11]
Bromine Addition: A solution of molecular bromine (Br₂, 1.0 to 1.05 equivalents) in the same solvent is added dropwise to the stirred phenol solution over 30-60 minutes. This slow addition is critical to prevent polysubstitution.[11]
Reaction: The reaction is stirred at 0 °C and allowed to slowly warm to room temperature. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
Workup: The reaction is quenched by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine. The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to isolate the desired regioselective product.
Summary of Physicochemical and Spectroscopic Data
While a full experimental dataset requires direct measurement, key properties can be found in chemical databases or predicted. This data is essential for characterization.
The reactivity of 6-Bromo-2,3-dimethylphenol and 2-Bromo-4,5-dimethylphenol, while similar in some respects, diverges significantly due to the specific placement of their methyl and bromo substituents.
For Acidity: 2-Bromo-4,5-dimethylphenol is expected to be the stronger acid due to reduced steric hindrance around the phenoxide oxygen compared to the di-ortho-substituted 6-Bromo-2,3-dimethylphenol.
For Electrophilic Aromatic Substitution: Both are highly activated rings, but they offer exceptional and differing regiocontrol. 6-Bromo-2,3-dimethylphenol is an excellent precursor for substitution at the C4 position . In contrast, 2-Bromo-4,5-dimethylphenol is ideal for directing electrophiles to the C6 position .
For Cross-Coupling Reactions: Both isomers are expected to be competent substrates with similar reactivity profiles, making the choice dependent on the desired final product architecture.
Ultimately, the selection between these two valuable building blocks should be guided by the specific synthetic goal. For applications requiring functionalization para to the hydroxyl group, 6-Bromo-2,3-dimethylphenol is the superior choice. For modifications at the open ortho position, 2-Bromo-4,5-dimethylphenol is the clear candidate. This guide provides the foundational logic for making that strategic decision.
References
The Interplay of Electronic and Steric Effects on the Phenol Ring: A Technical Guide for Researchers - Benchchem.
CAS 22802-39-7: 2-Bromo-4,5-dimethylphenol | CymitQuimica.
Electronic Spectra of ortho -Substituted Phenols: An Experimental and DFT Study.
Substituent Effects on Phenol Acidity | PDF | Organic Compounds - Scribd.
Acidity of Phenols, Effect of Substituents on Acidity - Pharmaguideline.
Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and.
Steric hindrance and acidity. Part I. The effect of 2,6-di-t-butyl substitution on the acidity of phenols in methanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing).
Reactions of Phenols - Chemistry Steps.
Steric Hindrance and Acidity - RSC Publishing.
951161-67-4|6-Bromo-2,3-dimethylphenol|BLD Pharm.
Technical Support Center: Synthesis of 6-Bromo-2-chloro-3-methylphenol - Benchchem.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to a comprehensive guide on the safe and compliant disposal of 6-Bromo-2,3-dimethylphenol (CAS No. 576-23-8). As researchers and drug development professionals, our work inherently involves handling a wide array of chemical compounds. However, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, culminating in its proper disposal. This guide is designed to provide you with the essential, immediate safety and logistical information needed to manage 6-Bromo-2,3-dimethylphenol waste, ensuring the safety of yourself, your colleagues, and the environment. We will move beyond a simple checklist to explore the causality behind these critical procedures, building a framework of trust and scientific integrity.
Hazard Identification: Understanding the "Why"
Before we can discuss disposal, we must fundamentally understand the risks associated with 6-Bromo-2,3-dimethylphenol. This compound is not benign and is classified as a hazardous substance under OSHA regulations (29 CFR 1910.1200)[1]. A thorough review of its Safety Data Sheet (SDS) reveals the following primary hazards:
Acute Toxicity: The compound is harmful if swallowed, in contact with skin, or if inhaled[2]. Some related dimethylphenol compounds are classified as toxic upon ingestion or skin contact[3].
Skin and Eye Damage: It is known to cause skin irritation and serious eye irritation[1][4]. More broadly, phenols as a class can cause severe skin burns and eye damage[3][5].
Environmental Hazard: As a brominated organic compound, it poses a risk to the environment. Similar phenolic compounds are noted as being toxic to aquatic life with long-lasting effects[3][6]. Therefore, preventing its entry into drains or the environment is a critical mandate[2][3].
The presence of a carbon-halogen (in this case, carbon-bromine) bond places this compound in the category of halogenated organic compounds . This is a crucial classification that dictates the required disposal pathway, primarily due to regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[7][8].
Personal Protective Equipment (PPE): A Non-Negotiable Prerequisite
Handling 6-Bromo-2,3-dimethylphenol, whether in its pure form or as waste, requires a stringent adherence to PPE protocols. The goal is to create an impermeable barrier between you and the chemical.
Hand Protection: Wear chemically resistant gloves. Nitrile gloves are a common laboratory choice, but for direct handling or spill cleanup involving phenols, heavier-duty gloves such as Butyl or Viton® are recommended for their longer breakthrough times[9]. Always double-glove when handling concentrated waste.
Eye and Face Protection: Chemical splash goggles are mandatory. If there is a significant risk of splashing, a full face shield should be worn in addition to goggles[3].
Body Protection: A fully buttoned, long-sleeved lab coat is required. For tasks with a higher potential for splashes, such as large-scale waste consolidation, a chemically resistant apron is advisable[10].
Respiratory Protection: All handling of solid 6-Bromo-2,3-dimethylphenol that could generate dust, or solutions that could produce aerosols, must be conducted within a certified chemical fume hood to ensure adequate ventilation[2].
Waste Segregation: The Most Critical Step
Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions, and cross-contaminating waste types can dramatically increase disposal costs.
The Halogenation Rule
The primary segregation directive for 6-Bromo-2,3-dimethylphenol is to designate it as halogenated organic waste . It must never be mixed with non-halogenated waste streams (e.g., acetone, methanol, hexanes). The reason is twofold:
Regulatory: The EPA lists specific halogenated organic compounds that are regulated for land disposal, and incinerators that burn halogenated waste require special scrubbers to neutralize the acidic gases (like hydrogen bromide) produced during combustion[8][11].
Cost: The cost to incinerate halogenated waste is significantly higher than for non-halogenated waste.
Chemical Incompatibility
Avoid mixing 6-Bromo-2,3-dimethylphenol waste with the following[12][13]:
Bases: While phenols are acidic and will react with bases, a rapid, uncontrolled neutralization can generate significant heat.
The following diagram outlines the critical decision-making process for segregating chemical waste generated from procedures involving 6-Bromo-2,3-dimethylphenol.
Caption: Waste Segregation Workflow for 6-Bromo-2,3-dimethylphenol.
Step-by-Step Disposal Protocol
4.1. Containerization
Primary Container: Use a dedicated, chemically resistant container (e.g., high-density polyethylene or glass) with a secure, leak-proof screw cap. The container must be in good condition, free of cracks or residue on the outside.
Trace-Contaminated Solids: For items with trace contamination like gloves, wipes, or pipette tips, collect them in a clearly labeled, sealed plastic bag or a dedicated solid waste container[10]. This container should also be labeled as hazardous waste.
4.2. Labeling
Proper labeling is a legal requirement and essential for safety. Your institution's Environmental Health & Safety (EHS) department will provide specific labels, which must include:
The words "Hazardous Waste".
The full chemical name: "6-Bromo-2,3-dimethylphenol". Do not use abbreviations.
The associated hazards (e.g., "Toxic," "Irritant," "Marine Pollutant").
The accumulation start date (the date the first drop of waste enters the container).
The PI's name and lab location.
4.3. On-Site Storage
Waste containers must be kept closed at all times, except when adding waste.
Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.
The SAA must have secondary containment (e.g., a chemical-resistant tub or tray) to capture any potential leaks.
Store away from drains, heat sources, and incompatible chemicals[10].
4.4. Arranging for Final Disposal
Once the waste container is full, or if you are generating waste infrequently, contact your institution's EHS office to schedule a pickup[14].
Do not pour 6-Bromo-2,3-dimethylphenol waste down the drain. This is a regulatory violation and an environmental hazard[3].
The ultimate disposal will be handled by a licensed hazardous waste disposal company, which will transport it to a permitted Treatment, Storage, and Disposal Facility (TSDF).
Managing Spills
Even with the best practices, spills can occur. Being prepared is key.
Alert Personnel: Immediately alert others in the lab.
Assess the Spill: For a small spill (<100 mL) that you are trained and comfortable cleaning up, proceed. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your EHS emergency line immediately[8][10].
Don Appropriate PPE: At a minimum, this includes a lab coat, chemical splash goggles, and heavy-duty gloves (e.g., Viton® or Silver Shield®)[5].
Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite, dry sand, or a chemical spill pillow[9]. Do not use combustible materials like paper towels as the primary absorbent.
Clean Up: Carefully sweep or scoop the absorbed material into a designated waste container.
Decontaminate: Wipe the spill area with soap and water.
Dispose: All cleanup materials (absorbent, gloves, wipes) must be disposed of as hazardous waste, following the containerization and labeling procedures outlined above[14].
Disposal Methodologies: A Comparative Overview
While you will not be performing the final disposal, understanding the methodologies provides context for why segregation and labeling are so important. The two primary methods for solid organic hazardous waste are incineration and landfilling.
Feature
High-Temperature Incineration
Hazardous Waste Landfill
Mechanism
Destroys the organic molecule through controlled combustion at very high temperatures (>850°C).
Sequesters waste in highly engineered and monitored containment cells.
Suitability for this Compound
Highly Recommended. This is the preferred method for halogenated organic compounds. The process destroys the toxic properties of the molecule.[15]
Not Recommended for Pure Chemical. Landfilling is generally reserved for stabilized waste or debris contaminated with hazardous materials, not for bulk organic chemicals. Land disposal of certain halogenated compounds is restricted by the EPA.[11]
Byproducts
Produces CO2, water, and acid gases (HBr), which are neutralized by scrubbers.
Potential for leachate (contaminated liquid) which must be collected and treated.
Regulatory Preference
Generally preferred by the EPA for organic waste streams to ensure complete destruction.
Highly regulated and typically a last resort for waste that cannot be treated or incinerated.
The clear choice for 6-Bromo-2,3-dimethylphenol is high-temperature incineration at a facility equipped to handle halogenated waste[3][15]. This ensures the complete destruction of the hazardous compound, converting it into simpler, less harmful substances.
Conclusion: Fostering a Culture of Safety
The proper disposal of 6-Bromo-2,3-dimethylphenol is a critical aspect of laboratory safety and environmental stewardship. By understanding the hazards, meticulously following segregation and handling protocols, and partnering with your institution's EHS professionals, you contribute to a safer research environment. This guide provides the procedural framework, but a true culture of safety is built on the daily commitment of every scientist to treat chemical waste with the respect it demands.
References
Safety Data Sheet (Generic). (2025, December 22). Generic SDS for Brominated Dimethylphenols. This composite information is based on typical Safety Data Sheets for 4-Bromo-2,6-dimethylphenol, which has similar properties.
ThermoFisher Scientific. (2026, January 2). SAFETY DATA SHEET: 4-Bromo-2,6-dimethylphenol.
New Jersey Department of Health . (Date not specified). Hazardous Substance Fact Sheet: Phenol. Retrieved from nj.gov. [Link]
CPAChem . (2024, January 11). Safety data sheet: 2,6-Dimethylphenol. Retrieved from CPAChem. [Link]
Yale Environmental Health & Safety . (2022, June). Phenol Standard Operating Procedure. Retrieved from ehs.yale.edu. [Link]
Fisher Scientific. (2010, October 14). SAFETY DATA SHEET: 2,6-Dimethylphenol.
International Programme on Chemical Safety . (Date not specified). PHENOL HEALTH AND SAFETY GUIDE. Retrieved from inchem.org. [Link]
MP Biomedicals. (Date not specified). Material Safety Data Sheet: 2,4-DIMETHYLPHENOL.
U.S. Environmental Protection Agency . (2003, July 30). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Retrieved from epa.gov. [Link]
Duke University Occupational & Environmental Safety Office . (Date not specified). Phenol Guideline. Retrieved from oeso.duke.edu. [Link]
Tripathi, Y. C. . (2015, January 9). How can I dispose phenol?. ResearchGate. [Link]
New Jersey Department of Health . (Date not specified). Hazardous Substance Fact Sheet: 2,4-Dimethylphenol. Retrieved from nj.gov. [Link]
U.S. Government Publishing Office . (2000, December 26). eCFR: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. Retrieved from ecfr.gov. [Link]
U.S. Environmental Protection Agency. (Date not specified). Toxicological Review of Phenol.
Agency for Toxic Substances and Disease Registry (ATSDR). (Date not specified). Toxicological Profile for Phenol.
Princeton University Environmental Health and Safety . (Date not specified). Chemical Incompatibility Chart. Retrieved from ehs.princeton.edu. [Link]
Personal protective equipment for handling 6-Bromo-2,3-dimethylphenol
Handling specialized halogenated aromatics like 6-Bromo-2,3-dimethylphenol (CAS: 951161-67-4) requires a rigorous, scientifically grounded approach to laboratory safety. As a brominated phenol derivative, this compound p...
Author: BenchChem Technical Support Team. Date: March 2026
Handling specialized halogenated aromatics like 6-Bromo-2,3-dimethylphenol (CAS: 951161-67-4) requires a rigorous, scientifically grounded approach to laboratory safety. As a brominated phenol derivative, this compound presents a unique toxicological profile that renders standard laboratory safety protocols insufficient.
To build a self-validating safety culture in your laboratory, you must understand not just what Personal Protective Equipment (PPE) to wear, but the mechanistic causality behind why it is required. This guide provides an authoritative, step-by-step operational framework for researchers and drug development professionals handling this compound.
Mechanistic Hazard Profile
The primary danger of 6-Bromo-2,3-dimethylphenol lies in its molecular structure. Phenol itself is highly corrosive and toxic, acting as a local anesthetic that numbs sensory nerve endings—meaning severe, deep-tissue chemical burns can occur without immediate pain[1].
The addition of a bromine atom at the 6-position significantly increases the compound's lipophilicity (LogP). This high lipid solubility allows the molecule to permeate the stratum corneum (the skin's outermost layer) much faster than unsubstituted phenol, leading to rapid systemic absorption and potential central nervous system toxicity[2].
Table 1: Quantitative Hazard Data & GHS Statements
Property / Hazard
Value / Statement
Causality / Operational Implication
CAS Number
951161-67-4
Unique identifier for inventory tracking and SDS retrieval[3].
Corrosive nature demands chemical splash goggles and resistant elastomers.
H335
May cause respiratory irritation
Mandates handling exclusively within a certified chemical fume hood[3].
Personal Protective Equipment (PPE) Architecture
A common, and potentially fatal, laboratory error is relying on standard nitrile or latex exam gloves when handling halogenated phenols. Because 6-Bromo-2,3-dimethylphenol is highly lipophilic, it exhibits a minimal breakthrough time through standard elastomers, penetrating nitrile almost immediately upon contact[2].
To safely handle this compound, you must implement a defense-in-depth PPE architecture .
Table 2: PPE Selection Matrix
PPE Category
Required Material / Specification
Scientific Justification
Hand Protection
Inner: 8-mil Nitrile Outer: Laminate film (Silver Shield™) or heavy Butyl Rubber
Laminate film is structurally resistant to halogenated aromatic permeation. The inner nitrile layer protects the skin during the doffing of contaminated outer gloves[1].
Eye/Face Protection
Chemical splash goggles (ANSI Z87.1) + Face shield (if handling >50mL solutions)
Phenol splashes cause rapid, permanent corneal damage. Standard safety glasses lack the orbital seal required for splash hazards[4].
Body Protection
Fully buttoned lab coat, long pants, closed-toe non-woven shoes.
Prevents dermal exposure. If high-volume liquid transfer is required, a neoprene apron must be worn over the lab coat[4].
Respiratory
Chemical fume hood (80-120 fpm face velocity)
Mitigates the inhalation of volatile vapors and hazardous dust generated from the crystalline solid[1].
Operational Workflow & Engineering Controls
Every protocol involving 6-Bromo-2,3-dimethylphenol must be a self-validating system. This means you do not proceed to the next step until the safety prerequisites of the current step are physically verified.
Fig 1: Operational and emergency workflow for handling halogenated phenols.
Step-by-Step Handling Methodology
Pre-Operational Verification: Before opening the chemical cabinet, verify that the chemical fume hood is operational. Critical Step: Visually confirm that a bottle of Polyethylene Glycol (PEG 300 or PEG 400) is present on the benchtop. Do not handle the chemical if PEG is absent.
Donning PPE: Put on long pants and closed-toe shoes. Don your lab coat and button it completely. Put on the inner layer of nitrile gloves, followed by the outer layer of Silver Shield™ or butyl rubber gloves. Don chemical splash goggles.
Weighing and Transfer: Transfer the sealed 6-Bromo-2,3-dimethylphenol container into the fume hood. Open the container only inside the hood. Use an anti-static spatula to transfer the crystalline solid to your reaction vessel.
Decontamination: Once the transfer is complete, tightly seal the primary container. Wipe down the exterior of the container with a 70% ethanol/isopropanol wipe before removing it from the fume hood[5].
Doffing PPE: Remove the outer contaminated gloves inside the fume hood and dispose of them immediately in the solid hazardous waste bin. Wash hands thoroughly with soap and water[1].
Emergency Response & First Aid
Because 6-Bromo-2,3-dimethylphenol is highly lipophilic, water alone is highly ineffective at decontaminating the skin and can actually spread the chemical over a larger surface area. The scientifically validated first-aid response utilizes an osmotic sink.
Dermal Exposure Protocol
Immediate Flushing (Brief): If skin contact occurs, immediately flush the area with water for no more than 15 seconds to remove bulk chemical debris.
PEG Application: Liberally apply pharmaceutical-grade Polyethylene Glycol (PEG 300 or PEG 400) to the affected area using sterile gauze pads[2]. PEG is a solvent that readily dissolves halogenated phenols, drawing the chemical out of the dermal layers via osmotic pressure.
Continuous Wiping: Gently wipe away the contaminated PEG and reapply fresh PEG continuously for 15 minutes. Never reuse contaminated gauze.[2]
Medical Escalation: Seek immediate medical attention. Provide the attending physician with the specific SDS, noting that the exposure involves a brominated phenol[4].
Waste Disposal Plan
Halogenated aromatics pose severe environmental hazards and cannot be disposed of through standard organic waste streams. Improper disposal can lead to the formation of highly toxic dioxins during incineration.
Halogenated Waste Segregation Protocol
Strict Segregation: Never mix 6-Bromo-2,3-dimethylphenol waste with non-halogenated organic solvents. It must be isolated in a dedicated "Halogenated Waste" stream.
Solid Waste Containment: Collect all contaminated solid waste (outer gloves, empty reagent vials, contaminated paper towels) in a dedicated, sealable poly-bag or rigid container distinctly labeled: "Hazardous Solid Waste - Halogenated Phenols"[5].
Liquid Waste Containment: Dissolved solutions must be collected in a compatible High-Density Polyethylene (HDPE) carboy. The carboy must feature GHS Toxic and Corrosive pictograms.
Storage: Store all sealed waste containers in a designated secondary containment tray, strictly isolated from strong oxidizing agents, until collected by your Environmental Health and Safety (EHS) department.
References
Yale Environmental Health & Safety. "Phenol Standard Operating Procedure." Yale EHS Guidelines. Available at:[Link]
Tulane University Office of Environmental Health and Safety. "FACT SHEET: Phenol." Tulane Risk Management. Available at:[Link]
Western Washington University Environmental Health and Safety. "Phenol Spill and Exposure Guidelines." Available at:[Link]